5-Norbonene-2,3-dicarboximide
Description
BenchChem offers high-quality 5-Norbonene-2,3-dicarboximide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Norbonene-2,3-dicarboximide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6?,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUUMROPXDNRH-DPTVFECHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemical Control in 5-Norbornene-2,3-dicarboximide: A Guide to Isomer Isolation and Characterization
Executive Summary The 5-norbornene-2,3-dicarboximide scaffold is a linchpin in modern materials science and medicinal chemistry, serving as a precursor for Ring-Opening Metathesis Polymerization (ROMP) monomers and rigid pharmacophores. However, its utility is strictly governed by stereochemistry. The endo and exo isomers exhibit drastically different reactivities, polymerization kinetics, and biological binding affinities. This guide provides a definitive technical workflow for the synthesis, purification, and rigorous characterization of these isomers, moving beyond basic synthesis to precise stereochemical engineering.
The Stereochemical Landscape: Kinetic vs. Thermodynamic Control[1][2][3]
The formation of 5-norbornene-2,3-dicarboximide via the Diels-Alder reaction of cyclopentadiene (CPD) and maleimide is a textbook example of competing kinetic and thermodynamic pathways. Understanding this is prerequisite to controlling the outcome.
-
The Endo Isomer (Kinetic Product): Formed via secondary orbital interactions between the dienophile's carbonyl groups and the diene's developing
-system. This transition state is lower in energy, leading to rapid formation at low temperatures.[1] -
The Exo Isomer (Thermodynamic Product): Formed when the substituents are oriented away from the bridge, minimizing steric hindrance.[2] While the transition state is higher in energy, the final product is thermodynamically more stable.[3][1]
Visualization: Reaction Coordinate Dynamics
The following diagram illustrates the energy landscape dictating the isomer ratio.[4]
Figure 1: Energy profile showing the kinetic preference for the endo path versus the thermodynamic stability of the exo product.[3]
Synthetic Protocols: Selective Isolation
To achieve high purity, one must exploit the thermal reversibility of the Diels-Alder reaction.
Protocol A: Synthesis of Endo-5-Norbornene-2,3-dicarboximide
Objective: Maximize kinetic product formation by suppressing the retro-Diels-Alder pathway.
-
Reagent Prep: Freshly crack dicyclopentadiene (DCPD) at 180°C to obtain monomeric cyclopentadiene (CPD). Store at -78°C if not used immediately.
-
Solvent System: Use a non-polar solvent like Dichloromethane (DCM) or Toluene .
-
Reaction:
-
Dissolve Maleimide (1.0 eq) in DCM at 0°C.
-
Add CPD (1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent exo impurity formation.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
-
Workup: The endo isomer often precipitates as a white solid. Filter and wash with cold hexanes. Recrystallize from methanol if necessary.
Protocol B: Thermal Isomerization to Exo-5-Norbornene-2,3-dicarboximide
Objective: Drive the equilibrium to the thermodynamic sink using heat.
-
Starting Material: Pure endo isomer or a crude mixture.
-
Solvent System: High-boiling non-polar solvent (e.g., o-Dichlorobenzene or Decalin ) or neat (solvent-free).
-
Isomerization:
-
Purification: Upon cooling, the endo isomer (if any remains) tends to crystallize first or differ in solubility. Fractional crystallization from toluene/hexane is effective.
Analytical Validation: The NMR "Truth Table"
Nuclear Magnetic Resonance (NMR) is the only reliable method for assigning stereochemistry in this system. Melting points can be misleading due to impurities or polymorphic forms.
Stereochemical Assignments
The confusion in literature often stems from nomenclature.
-
Endo-Isomer: The imide ring is endo.[4][6] The methine protons (H2/H3) are on the exo face.
-
Exo-Isomer: The imide ring is exo. The methine protons (H2/H3) are on the endo face.
H NMR Diagnostic Parameters (CDCl , 400 MHz)
| Feature | Endo-Isomer (Kinetic) | Exo-Isomer (Thermodynamic) | Mechanistic Explanation |
| Olefin Protons (H5/H6) | Magnetic anisotropy of the imide ring. | ||
| Methine Protons (H2/H3) | Exo-face protons (Endo-isomer) are deshielded relative to endo-face protons. | ||
| Coupling ( | Observable ( | Negligible ( | Karplus Relationship: Dihedral angle is |
| Bridge Protons (H7) | Distinct AB system | Often collapsed/broad | Proximity to the anisotropic cone of the double bond. |
Analytical Workflow Logic
Figure 2: Decision tree for assigning stereochemistry based on proton NMR data.
Applications & Stability Considerations
Polymerization (ROMP)
The choice of isomer dictates the physical properties of polynorbornenes.
-
Endo-Monomers: Often react slower in ROMP due to steric chelation of the catalyst by the endo functional groups ("back-biting"). However, they yield polymers with different tacticity and thermal properties.
-
Exo-Monomers: Typically exhibit faster propagation rates and are preferred when high molecular weight and narrow polydispersity are required.
Thermal Stability
Researchers must be aware that Endo isomers are thermally unstable above 100°C.
-
Storage: Store endo derivatives at < 4°C.
-
Processing: Avoid high-temperature vacuum drying (> 60°C) for prolonged periods if strict isomeric purity is required.
References
-
Vertex AI Search. (2024).[4] NMR coupling constants endo vs exo 5-norbornene-2,3-dicarboximide. 7[5][8][7]
-
Vertex AI Search. (2024). Clarification of Stereochemistry Aspects for N-Hydroxy-5-norbornene-2,3-dicarboximide Derivatives. 5
-
Royal Society of Chemistry. (2024). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. 8[5][8][7]
-
Taylor & Francis. (2024). Configurational Assignments of 5-Norbornene-2,3-dicarboximide by One- and Two-Dimensional NMR Spectroscopy. 6[8][7]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. 1[2][1][5][8][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.latech.edu [www2.latech.edu]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. tandfonline.com [tandfonline.com]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility Profile of 5-Norbornene-2,3-dicarboximide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 5-Norbornene-2,3-dicarboximide, a molecule of significant interest in polymer chemistry and drug development. The guide synthesizes available data on its solubility in various organic solvents, explores the underlying physicochemical principles governing its solubility, and presents detailed experimental protocols for solubility determination. Particular attention is given to the influence of stereochemistry (endo- vs. exo-isomers) and the application of theoretical models such as Hansen Solubility Parameters to predict and interpret solubility behavior. This document is intended to be a valuable resource for researchers and professionals working with this versatile compound, enabling informed solvent selection for synthesis, purification, formulation, and various applications.
Introduction: The Significance of 5-Norbornene-2,3-dicarboximide and its Solubility
5-Norbornene-2,3-dicarboximide is a bicyclic imide that serves as a crucial monomer in the synthesis of advanced polymers through Ring-Opening Metathesis Polymerization (ROMP). Its derivatives have shown promise in various applications, including the development of materials with unique thermal and mechanical properties, and as intermediates in the synthesis of pharmaceuticals[1][2]. The solubility of this compound is a critical parameter that dictates its utility in these fields. In drug development, solubility directly impacts bioavailability and the feasibility of formulating effective dosage forms[3]. For polymer chemists, solvent selection is paramount for controlling polymerization kinetics, polymer molecular weight, and the processing of the resulting materials.
A thorough understanding of the solubility profile of 5-Norbornene-2,3-dicarboximide in a range of organic solvents is therefore essential for its effective application. This guide aims to provide an in-depth analysis of this profile, moving beyond simple data presentation to explain the "why" behind the observed solubility phenomena.
Physicochemical Properties of 5-Norbornene-2,3-dicarboximide
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 5-Norbornene-2,3-dicarboximide is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Physical Form | Solid, Crystalline Powder | [4] |
| Melting Point | 188-190 °C (may vary with isomer) |
The molecule possesses both non-polar (the norbornene hydrocarbon backbone) and polar (the dicarboximide group) moieties. The imide group contains two carbonyl functionalities and an N-H bond, allowing it to act as both a hydrogen bond donor and acceptor. These features are central to its interactions with different organic solvents.
The Critical Role of Stereochemistry: Endo- and Exo-Isomers
5-Norbornene-2,3-dicarboximide exists as two primary stereoisomers: endo and exo. This isomerism arises from the Diels-Alder reaction used in the synthesis of its precursor, 5-norbornene-2,3-dicarboxylic anhydride[2].
Quantitative Solubility Profile
While comprehensive data for a wide array of single organic solvents is not extensively published, a key study has investigated the solubility of 5-Norbornene-2,3-dicarboximide (NODI) in binary solvent systems containing N,N-dimethylformamide (DMF). The following table summarizes the mole fraction solubility (x) at different temperatures and solvent compositions.
Table 1: Mole Fraction Solubility (x) of 5-Norbornene-2,3-dicarboximide in Binary Solvent Mixtures [6]
| Solvent System | Mass Fraction of DMF (w₁) | Temperature (K) | Mole Fraction Solubility (x) |
| DMF + Methanol | 1.0000 | 278.15 | 0.0453 |
| 298.15 | 0.0712 | ||
| 323.15 | 0.1235 | ||
| 0.7989 | 278.15 | 0.0289 | |
| 298.15 | 0.0465 | ||
| 323.15 | 0.0831 | ||
| 0.1995 | 278.15 | 0.0031 | |
| 298.15 | 0.0055 | ||
| 323.15 | 0.0112 | ||
| DMF + Ethanol | 0.7997 | 278.15 | 0.0253 |
| 298.15 | 0.0411 | ||
| 323.15 | 0.0748 | ||
| 0.2001 | 278.15 | 0.0024 | |
| 298.15 | 0.0042 | ||
| 323.15 | 0.0084 | ||
| DMF + Ethyl Acetate | 0.8001 | 278.15 | 0.0342 |
| 298.15 | 0.0549 | ||
| 323.15 | 0.0969 | ||
| 0.2003 | 278.15 | 0.0061 | |
| 298.15 | 0.0104 | ||
| 323.15 | 0.0205 |
From this data, two key trends emerge:
-
Temperature Dependence: Solubility increases with increasing temperature in all solvent systems, indicating an endothermic dissolution process.
-
Solvent Composition Dependence: Solubility is highest in pure DMF and decreases as the mass fraction of the co-solvent (methanol, ethanol, or ethyl acetate) increases. This highlights the excellent solvating power of DMF for this compound.
Theoretical Framework for Understanding Solubility
A purely empirical approach to solubility can be inefficient. Theoretical models provide a framework for predicting and explaining solubility behavior, with Hansen Solubility Parameters (HSP) being a particularly useful tool.
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh)[6][7]. The central principle is that substances with similar HSP values are likely to be miscible.
While the specific HSP values for 5-Norbornene-2,3-dicarboximide are not directly reported in the available literature, the study by Long, B., et al. (2020) utilized HSP to analyze the solubility behavior in the aforementioned binary mixtures[6]. The high solubility in DMF, a solvent known for its high δp and moderate δh, suggests that the polar and hydrogen bonding capabilities of the dicarboximide group play a significant role in its dissolution. The lower solubility in alcohols and ethyl acetate, when mixed with DMF, can be attributed to a greater mismatch in the overall HSP of the solvent mixture compared to the solute.
The relationship between solute and solvent HSP can be visualized as follows:
Caption: Hansen Solubility Parameter (HSP) interaction model.
Experimental Determination of Solubility
For researchers needing to determine the solubility of 5-Norbornene-2,3-dicarboximide in a novel solvent system, a robust and reliable experimental protocol is essential. The isothermal saturation or "shake-flask" method is a widely accepted technique for determining equilibrium solubility[8].
Protocol: Isothermal Saturation Method
This protocol provides a step-by-step guide for determining the equilibrium solubility of 5-Norbornene-2,3-dicarboximide.
Materials:
-
5-Norbornene-2,3-dicarboximide (of known isomeric purity)
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven and desiccator).
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of 5-Norbornene-2,3-dicarboximide to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation. b. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). b. Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).
-
Sample Collection and Preparation: a. Allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification:
-
HPLC Method (Preferred for accuracy): i. Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the calibrated range of the HPLC method. ii. Inject the diluted sample into the HPLC system and determine the concentration based on a pre-established calibration curve.
-
Gravimetric Method (Simpler, but potentially less accurate): i. Accurately weigh the vial containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point until a constant weight of the dried solid is achieved[9][10][11]. iii. Calculate the mass of the dissolved solid and the mass of the solvent to determine the solubility.
-
-
Calculation and Reporting: a. Calculate the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction). b. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
The following diagram illustrates the experimental workflow:
Caption: Workflow for the isothermal saturation solubility method.
Practical Implications and Applications
The solubility profile of 5-Norbornene-2,3-dicarboximide has direct consequences for its application:
-
In Polymer Synthesis: The choice of solvent for ROMP can influence the rate of polymerization and the properties of the resulting polymer. A solvent that fully dissolves the monomer is essential for achieving a homogeneous reaction mixture and predictable polymer characteristics. The high solubility in DMF suggests it is an excellent solvent for such reactions, although other factors like catalyst compatibility must also be considered.
-
In Drug Development: For any potential therapeutic application of a 5-Norbornene-2,3-dicarboximide derivative, understanding its solubility is a prerequisite for formulation development. Poor aqueous solubility is a common hurdle, and knowledge of its solubility in organic solvents is crucial for developing advanced formulations such as solid dispersions, nanosuspensions, or lipid-based delivery systems to enhance bioavailability[3].
-
Purification and Crystallization: The temperature-dependent solubility is key to developing effective crystallization and purification protocols. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal for recrystallization.
Conclusion and Future Outlook
This technical guide has synthesized the available information on the solubility of 5-Norbornene-2,3-dicarboximide in organic solvents. The data indicates a strong dependence on temperature and solvent polarity, with DMF being a particularly effective solvent. The importance of stereochemistry has been highlighted, though further research is needed to quantify the solubility differences between the endo and exo isomers. The provided experimental protocol for the isothermal saturation method offers a reliable means for researchers to determine solubility in their specific solvent systems.
Future research should focus on generating a comprehensive database of solubility for 5-Norbornene-2,3-dicarboximide (for both endo and exo isomers) in a wider range of common single organic solvents. The determination and application of its Hansen Solubility Parameters would also be a valuable contribution, enabling more accurate predictions of its behavior in various solvent environments and facilitating its broader application in science and industry.
References
-
A rapid gravimetric method for determining drug candidate solubility in organic solvents has been developed. The scale, speed, precision, and accuracy of the method make it ideal for solubility screening of pharmaceutical compounds during early development. The method utilizes a thermogravimetric analyzer to automate drying and weighing. Results for model compounds compare favorably with literature values. (Source: PubMed, [Link])
-
Long, B., et al. (2020). Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. Journal of Molecular Liquids, 300, 112097. (Source: ResearchGate, [Link])
-
Equilibrium solubility, thermodynamic properties and Hansen solubility parameter of N-hydroxy-5-norbornene-2,3-dicarboximide in ethyl acetate+(2-methoxyethanol, methanol and 1,4-dioxane) at various temperatures. (Source: ResearchGate, [Link])
-
Gravimetric Analysis - Solubility of Things. (Source: Solubility of Things, [Link])
-
Determination of Solubility by Gravimetric Method. (Source: 123dok, [Link])
-
Equilibrium solubility, thermodynamic properties and Hansen solubility parameter of N-hydroxy-5-norbornene-2,3-dicarboximide in ethyl acetate + (2-methoxyethanol, methanol and 1,4-dioxane) at various temperatures. (Source: ResearchGate, [Link])
-
Determination of solubility by gravimetric method: A brief review. (Source: The Pharma Journal, [Link])
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. (Source: National Journal of Pharmaceutical Sciences, [Link])
-
Hansen Solubility Parameters. (Source: Hansen-Solubility, [Link])
-
Hansen solubility parameter. (Source: Wikipedia, [Link])
-
Thermodynamic Study of Solubility for Imatinib Mesylate in Nine Monosolvents and Two Binary Solvent Mixtures from 278.15 to 318.15 K. (Source: ResearchGate, [Link])
-
Maftei, E., et al. (2014). Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical methods. Rev. Roum. Chim., 59(4-5), 247-254. (Source: ResearchGate, [Link])
-
One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. (Source: ScienceDirect, [Link])
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (Source: Dissolution Technologies, [Link])
-
Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. (Source: Royal Society of Chemistry, [Link])
-
The Importance of Solubility for New Drug Molecules. (Source: ResearchGate, [Link])
-
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. (Source: NIST WebBook, [Link])
-
5-Norbornene-2-endo,3-exo-dicarboxylic acid. (Source: PubChem, [Link])
-
3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione. (Source: PubChem, [Link])
-
Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (Source: YouTube, [Link])
-
Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization. (Source: The Royal Society of Chemistry, [Link])
-
In situ determination of the saturation solubility of nanocrystals of poorly soluble drugs for dermal application. (Source: PubMed, [Link])
-
Saturation Solubility Determination of a Drug in Thin Polymer Films and its Influence on Permeation. (Source: ResearchGate, [Link])
-
cis-5-Norbornene-endo-2,3-dicarboxylic Acid. (Source: PubChem, [Link])
-
cis-5-Norbornene-endo-2,3-dicarboxylic acid monomethyl ester. (Source: PubChem, [Link])
Sources
- 1. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]
- 2. www2.latech.edu [www2.latech.edu]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. 5-Norbornene-2,3-dicarboximide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
Norbornene-Based Imide Monomers: From Aerospace Thermosets to Bio-Functional Scaffolds
Executive Summary
This technical guide explores the structural evolution and application of norbornene-based imide monomers. Originally the workhorse of high-temperature aerospace composites (e.g., PMR-15), these monomers have evolved into versatile scaffolds for precision polymer chemistry. For the drug development and materials scientist, the norbornene imide motif offers a unique "dual-function" platform: the strained norbornene ring drives rapid, controlled polymerization (ROMP or Vinyl Addition), while the imide nitrogen serves as a stable anchor for bioactive payloads, solubilizing groups, or optoelectronic chromophores.
Historical Trajectory: The PMR-15 Foundation
The history of norbornene imides is rooted in the "Polymerization of Monomeric Reactants" (PMR) technology developed by NASA in the 1970s.[1]
The Aerospace Standard: PMR-15
PMR-15 is a thermoset polyimide resin used in jet engine components. Its chemistry relies on 5-norbornene-2,3-dicarboxylic anhydride (NA) acting not as a repeating monomer, but as a reactive end-cap .
-
Mechanism: Low molecular weight imide oligomers (MW ~1500 g/mol ) are capped with norbornene rings.
-
Curing: At temperatures >270°C, the norbornene rings undergo a reverse Diels-Alder reaction and subsequent radical crosslinking, creating a void-free, high-temperature network.
-
Relevance to Modern R&D: While PMR-15 is a thermoset, it proved the hydrolytic and thermal stability of the norbornene-imide linkage, paving the way for its use in linear, soluble polymers for bio-applications.
Synthetic Architecture & Isomerism
The core monomer, N-substituted-5-norbornene-2,3-dicarboximide , is synthesized via a two-step sequence. Control over stereochemistry (Endo vs. Exo) is the critical quality attribute (CQA) for downstream polymerization kinetics.
The Synthetic Workflow[2][3][4]
-
Diels-Alder Cycloaddition: Reaction of Cyclopentadiene (Cp) with Maleic Anhydride yields 5-norbornene-2,3-dicarboxylic anhydride (NDA).[2]
-
Kinetic Product:Endo isomer (favored at low T).
-
Thermodynamic Product:Exo isomer (favored at high T).
-
-
Imidization: Condensation of NDA with a primary amine (
).
Diagram: Synthesis & Isomerization Pathways
Caption: Synthetic pathway distinguishing between Kinetic (Endo) and Thermodynamic (Exo) isomers. Exo isomers typically exhibit faster propagation rates (
Polymerization Modalities
For the researcher, the choice of catalyst dictates the polymer backbone structure and physical properties.
A. Ring-Opening Metathesis Polymerization (ROMP)[6][7][8][9][10][11][12]
-
Catalyst: Ruthenium-based (Grubbs 1st, 2nd, 3rd Gen).
-
Mechanism: The norbornene ring opens, relieving ring strain (~27.2 kcal/mol).
-
Result: An unsaturated, linear polymer backbone.
-
Advantage: "Living" polymerization allows for precise molecular weight control (
) and block copolymer formation (e.g., Drug-Block-Solubility).
B. Vinyl Addition Polymerization[8][11][13]
-
Catalyst: Palladium (Pd) or Nickel (Ni) complexes.[4]
-
Mechanism: The double bond polymerizes similarly to ethylene; the ring remains closed.
-
Result: A saturated, extremely rigid backbone.[5]
-
Advantage: High
(>300°C), high transparency, excellent chemical resistance.
Diagram: Mechanistic Divergence
Caption: Divergent polymerization pathways. ROMP yields processable, functional scaffolds; Vinyl Addition yields high-performance engineering thermoplastics.
Protocol: Synthesis of N-Functionalized Norbornene Imide
Objective: Synthesis of N-butyl-5-norbornene-2,3-dicarboximide (Exo-isomer rich) as a model monomer.
Safety: Maleic anhydride is a sensitizer. Work in a fume hood.
Step 1: Precursor Synthesis (Nadic Anhydride)
-
Reactants: Dissolve Maleic Anhydride (1.0 eq) in Toluene.
-
Addition: Add Cyclopentadiene (1.1 eq) dropwise at 0°C (Ice bath) to favor Endo , or reflux at 160°C (using Dicyclopentadiene) to favor Exo .
-
Isolation: Cool to precipitate crystals. Filter and wash with cold hexane.
-
Validation:
H NMR. Endo protons appear at 6.3 ppm; Exo protons at 6.0 ppm.
-
Step 2: Imidization
-
Setup: Combine Nadic Anhydride (10 g, 60.9 mmol) and n-butylamine (1.05 eq) in Toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap.
-
Reaction: Reflux at 110°C for 12 hours. Water generation in the trap indicates progress.
-
Workup:
-
Cool to RT. Wash organic phase with 1M HCl (remove excess amine), then NaHCO
, then Brine. -
Dry over MgSO
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (if solid) or column chromatography (if oil, Hexane:EtOAc 9:1).
-
Characterization (Self-Validating):
-
FTIR: Look for characteristic imide carbonyl doublets at ~1700 cm
and ~1770 cm . - H NMR: Olefinic protons at 6.3 ppm (endo) or 6.0 ppm (exo). Disappearance of amine N-H peaks.
-
Applications in Drug Development & Bio-Materials
The imide nitrogen is the "payload dock." By varying the amine used in Step 2 of the synthesis, researchers can create sophisticated bio-materials.
| Application Domain | Functional Group ( | Polymerization Type | Mechanism of Action |
| Antimicrobial Coatings | Cationic Ammonium / Pyridinium salts | ROMP | Cationic charge disrupts bacterial cell membranes (lysis). |
| Drug Delivery | PEG-linker-Doxorubicin | ROMP (Block Copolymer) | Amphiphilic block copolymers self-assemble into micelles; acid-labile linkers release drug in tumor microenvironment. |
| Bio-Imaging | Fluorescein / Rhodamine | Vinyl Addition | Rigid backbone prevents fluorescence quenching; used as tagging agents. |
| Microfluidics | Alkyl chains (Cyclic Olefin Copolymer) | Vinyl Addition | Low autofluorescence, high chemical resistance, biocompatible surface. |
Technical Insight: The "Exo" Advantage in ROMP
For precision synthesis of block copolymers (e.g., for micellar drug delivery), the Exo-isomer is preferred.
-
Reasoning: Exo-monomers coordinate more rapidly to the Ruthenium center due to less steric hindrance compared to the Endo-isomer.
-
Result: Faster initiation (
) relative to propagation ( ), leading to narrower Polydispersity Indices (PDI < 1.1), which is critical for FDA regulatory approval of polymeric excipients.
References
-
NASA Technical Reports Server. "PMR-15: Polymerization of Monomeric Reactants." NASA Glenn Research Center. [Link]
-
Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004. [Link]
-
Lienkamp, K., et al. "Antimicrobial Polymers Prepared by ROMP with Grubbs Catalyst." Journal of the American Chemical Society, 2008. [Link]
-
Vargas, J., et al. "Synthesis and ROMP of Norbornene Dicarboximide Monomers." Macromolecules, 2010. [Link]
-
PrepChem. "Synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide." [Link]
Sources
5-Norbonene-2,3-dicarboximide CAS 3858-50-0 safety data sheet
Title: Beyond the SDS: A Technical Monograph on 5-Norbornene-2,3-dicarboximide (CAS 3858-50-0)
Chemical Identity & Molecular Architecture
5-Norbornene-2,3-dicarboximide (often abbreviated as NDI or Norbornene Imide ) is a rigid, bicyclic imide derived from the Diels-Alder adduct of cyclopentadiene and maleic anhydride. It serves as a critical monomer in Ring-Opening Metathesis Polymerization (ROMP) and a versatile intermediate in pharmaceutical and peptide chemistry.
Structural Specifications
| Property | Detail |
| CAS Registry Number | 3858-50-0 (cis-endo isomer) |
| IUPAC Name | (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| SMILES | O=C1N(H)C(=O)[C@@H]2[C@H]1[C@H]3C=C[C@@H]2C3 |
| Stereochemistry | Predominantly endo (kinetic product of Diels-Alder precursor).[1] The exo isomer is thermodynamically more stable but requires high-temperature isomerization. |
Physical Properties Profile
| Parameter | Value / Characteristic | Notes |
| Physical State | White to off-white crystalline solid | Dust formation is a primary inhalation vector. |
| Melting Point | 186–188 °C (Typical for pure imide) | Note: Often confused with the anhydride precursor (mp 165–167 °C). |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Poor in water | Imide hydrogen allows for base-mediated dissolution. |
| pKa | ~8.5–9.5 (Imide N-H) | Acidity allows deprotonation and N-alkylation. |
Synthesis & Manufacturing Logistics
The synthesis of CAS 3858-50-0 is a classic example of "atom economy," utilizing the Diels-Alder cycloaddition followed by ammonolysis.
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the conversion from raw petrochemicals to the final imide, highlighting the critical stereochemical control points.
Caption: Stepwise synthesis of 5-Norbornene-2,3-dicarboximide via Nadic Anhydride intermediate.
Critical Process Parameters
-
Stereocontrol: The Diels-Alder reaction at low temperatures (0–5°C) favors the endo isomer (kinetic control). High temperatures (>160°C) during the imide formation can induce partial isomerization to the exo form, which may alter the melting point and polymerization kinetics.
-
Purification: Unreacted anhydride is the most common impurity. It can be removed by washing the crude solid with weak aqueous bicarbonate (which dissolves the anhydride as the di-acid) followed by water, exploiting the lower acidity of the imide.
Occupational Safety & Toxicology (The "SDS" Core)
While standard SDSs list hazard codes, this section explains the mechanism of toxicity to inform better handling protocols.
Hazard Classification (GHS)
| Hazard Class | H-Code | Statement | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation | Imide hydrolysis on moist skin releases acidic species. |
| Eye Irritation | H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical abrasive and chemical irritant. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust irritates mucous membranes via local pH drop. |
| Sensitization | H334 | Resp. Sensitizer (Potential) | Bicyclic anhydrides/imides are known haptens; can bind to serum proteins causing immunological response. |
Handling Logic: The "Dust Vector"
Because CAS 3858-50-0 is a high-melting solid, dust is the primary exposure vector.
-
Engineering Control: Use a powder containment hood or local exhaust ventilation (LEV) when weighing.
-
PPE: Nitrile gloves are generally effective (low permeation for solids), but double-gloving is recommended if dissolving in DMSO/DMF, as these solvents carry the solute through the skin.
Applications in High-Performance Chemistry
Ring-Opening Metathesis Polymerization (ROMP)
The strained norbornene ring is a "loaded spring" releasing ~27 kcal/mol of energy upon opening. This drives rapid polymerization using Ruthenium-based catalysts (e.g., Grubbs Gen 1/2/3).
-
Utility: Poly(norbornene dicarboximide) (PNDI) has a high glass transition temperature (Tg > 200°C) and excellent thermal stability.
-
Functionalization: The imide nitrogen is a "handle." By alkylating the nitrogen before polymerization, researchers create functional polymers for gas separation membranes or antimicrobial surfaces.
Peptide Synthesis (Precursor to HONB)
CAS 3858-50-0 is the direct precursor to N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB, CAS 21715-90-2) .
-
Mechanism: HONB is used to form "active esters" in peptide coupling. It suppresses racemization and forms water-soluble byproducts, making purification easier than with N-Hydroxysuccinimide (NHS).
Experimental Protocols
Protocol A: Laboratory Synthesis of 5-Norbornene-2,3-dicarboximide
Target: 10g Scale | Yield: ~85-90%
-
Setup: 250 mL round-bottom flask, reflux condenser, magnetic stir bar.
-
Reagents:
-
Nadic Anhydride (cis-5-Norbornene-endo-2,3-dicarboxylic anhydride): 16.4 g (100 mmol).
-
Urea: 6.0 g (100 mmol) [Alternative source of NH3, cleaner than aq ammonia].
-
Solvent: Diglyme (50 mL) or neat melt.
-
-
Procedure:
-
Mix anhydride and urea intimately.
-
Heat the mixture to 160°C . The mixture will melt, and ammonia evolution (bubbling) will occur.
-
Maintain temperature for 2 hours until bubbling ceases (completion of imide formation).
-
Workup: Pour the hot reaction mixture into 200 mL of ice water. The imide precipitates immediately.
-
Purification: Filter the white solid. Wash with 5% NaHCO₃ (to remove unreacted anhydride/acid) and then copious water.
-
Drying: Vacuum dry at 60°C.
-
Validation: Check MP (Target: 186–188°C).
-
Protocol B: ROMP Polymerization Setup
Target: Poly(N-substituted norbornene imide)
Caption: Standard workflow for Ring-Opening Metathesis Polymerization of Norbornene Imides.
References
- Synthesis & Properties
-
Polymerization (ROMP)
- Safety & Toxicology
Sources
Methodological & Application
Application Note: A Practical Guide to Ring-Opening Metathesis Polymerization (ROMP) of Nadic Imide Monomers
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the Ring-Opening Metathesis Polymerization (ROMP) of N-substituted nadic imide monomers. Nadic imides, readily synthesized via the Diels-Alder reaction, are excellent substrates for ROMP due to their inherent ring strain, yielding high-performance polymers with tunable properties. This document is intended for researchers in materials science, polymer chemistry, and drug development, offering field-proven insights into catalyst selection, reaction setup, execution, and polymer characterization. We will focus on the polymerization of exo-N-phenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide using a Grubbs-type catalyst as a representative example.
Introduction: The Power of ROMP for Nadic Imide Polymerization
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool in polymer synthesis, enabling the creation of materials with precisely controlled molecular weights, low polydispersity, and diverse functionalities.[1] The reaction is a type of chain-growth polymerization driven by the relief of ring strain in cyclic olefin monomers.[2][3] Nadic imide monomers, which belong to the norbornene family, are ideal candidates for ROMP due to the significant strain of the bicyclo[2.2.1]heptene ring system.[4]
The resulting polynadic imides are of significant interest due to their high thermal stability, mechanical strength, and the versatility afforded by the imide functional group, which can be readily modified. These properties make them suitable for advanced applications, including high-performance composites, electronics, and biomedical devices.[5]
This guide provides a foundational understanding of the ROMP mechanism and a robust, step-by-step protocol for researchers to successfully synthesize and characterize polynadic imides in a laboratory setting.
The Chemistry of Nadic Imide ROMP: Mechanism and Key Considerations
The Catalytic Cycle
The polymerization is initiated by a transition-metal alkylidene complex, most commonly a well-defined Ruthenium-based catalyst developed by Grubbs.[4] The mechanism proceeds via a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the monomer's carbon-carbon double bond. This forms an unstable metallacyclobutane intermediate.[6] Subsequent cycloreversion breaks open the strained ring of the monomer, regenerating a metal alkylidene that is now attached to the end of the growing polymer chain. This new alkylidene then reacts with another monomer molecule, propagating the chain.[7]
The process is a "living" polymerization, meaning that the chains continue to grow as long as monomer is available and the catalytic center remains active.[1] This living nature allows for excellent control over the polymer's molecular weight and the synthesis of complex architectures like block copolymers.[1]
Caption: The catalytic cycle of ROMP.
Causality Behind Experimental Choices
-
Monomer Purity: ROMP catalysts are sensitive to impurities. The nadic imide monomer must be free of contaminants like water, peroxides, or excess amine from its synthesis, which can deactivate the catalyst. Recrystallization is a critical purification step.
-
Catalyst Selection: Second and third-generation Grubbs catalysts (e.g., GII, GIII, Hoveyda-Grubbs II) are generally preferred over the first generation.[4] They offer higher activity, better thermal stability, and greater tolerance to functional groups, which is crucial when working with functionalized nadic imides.
-
Inert Atmosphere: Ruthenium catalysts, while more robust than earlier systems, are susceptible to deactivation by oxygen, especially in solution.[2] Therefore, all steps, from solvent preparation to the polymerization reaction itself, must be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
-
Solvent Choice: The solvent must be dry, degassed, and non-coordinating. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they effectively dissolve both the monomer and the catalyst without interfering with the reaction.[8]
-
Termination: The living nature of the polymerization requires a deliberate termination step to quench the active catalyst at the end of the polymer chain. Ethyl vinyl ether is a highly effective terminating agent. It reacts with the propagating ruthenium alkylidene to form a stable, inactive Fischer carbene, effectively capping the polymer chain.
Experimental Protocol: ROMP of exo-N-phenylnadic imide
This protocol details the polymerization of exo-N-phenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| exo-N-phenylnadic imide | >98% Purity | Synthesized¹ | Must be pure and dry. |
| Grubbs Catalyst®, 3rd Generation (GIII) | Catalyst Grade | Sigma-Aldrich | Store under inert gas, handle in a glovebox. |
| Dichloromethane (DCM), anhydrous | >99.8%, DriSolv® | EMD Millipore | Packaged under nitrogen. Use as received or pass through a solvent purifier. |
| Ethyl vinyl ether | 99%, contains BHT | Sigma-Aldrich | Used as a terminating agent. |
| Methanol, anhydrous | ACS Grade | Fisher Scientific | Used for polymer precipitation. |
| Schlenk Flasks, magnetic stir bars, syringes, needles | N/A | VWR, etc. | Must be oven-dried and cooled under vacuum before use. |
¹Note on Monomer Synthesis:exo-N-phenylnadic imide can be synthesized via a Diels-Alder reaction between cyclopentadiene (freshly cracked) and N-phenylmaleimide. The product should be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to ensure high purity before use in polymerization.
Experimental Workflow
Caption: Step-by-step experimental workflow for ROMP.
Step-by-Step Polymerization Procedure
Objective: To synthesize polynadic imide with a target degree of polymerization (DP) of 100. The Monomer:Catalyst ratio ([M]:[C]) will be 100:1.
-
Preparation (Inert Atmosphere is CRITICAL):
-
In a glovebox, weigh 500 mg (2.09 mmol) of exo-N-phenylnadic imide into an oven-dried 50 mL Schlenk flask containing a magnetic stir bar.
-
In a separate vial, weigh 18.7 mg (0.0209 mmol) of Grubbs 3rd Generation (GIII) catalyst.
-
Seal the Schlenk flask and the vial, and remove them from the glovebox.
-
-
Reaction Setup:
-
Connect the Schlenk flask containing the monomer to a Schlenk line under positive nitrogen pressure.
-
Using a cannula or gas-tight syringe, add 10 mL of anhydrous, degassed dichloromethane (DCM) to the monomer. Stir until fully dissolved.
-
In a separate, nitrogen-flushed vial, dissolve the pre-weighed GIII catalyst in 1 mL of anhydrous, degassed DCM. The solution will turn from green to brownish-green.
-
-
Initiation and Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
The reaction mixture may become noticeably more viscous as polymerization proceeds. Allow the reaction to stir at room temperature for 2 hours.
-
-
Termination:
-
After 2 hours, inject 0.5 mL of ethyl vinyl ether into the reaction mixture to quench the polymerization.
-
Continue stirring for an additional 30 minutes.
-
-
Isolation and Purification:
-
Remove the flask from the Schlenk line. Slowly pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring, anhydrous methanol.
-
A fibrous, white or off-white solid polymer will immediately precipitate.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing of residual monomer.
-
Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected solid with an additional 50 mL of methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight. The typical yield should be >90%.
-
Polymer Characterization
Verifying the success of the polymerization and determining the properties of the resulting polymer are essential.
| Technique | Purpose | Expected Result for Polynadic Imide |
| ¹H NMR Spectroscopy | Confirm polymerization and monomer conversion. | Disappearance of the sharp olefinic proton signals of the monomer (around 6.0-6.5 ppm). Appearance of broad signals corresponding to the new polymer backbone olefin protons (around 5.5-5.9 ppm) and aliphatic protons. |
| Gel Permeation Chromatography (GPC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | For a controlled, living polymerization, a narrow, monomodal distribution is expected with a PDI close to 1.1. Mn should be close to the theoretical value ([M]/[C] ratio × Monomer MW). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the presence of key functional groups. | The spectrum will be dominated by the characteristic imide C=O stretches (~1700-1780 cm⁻¹), C-N stretches, and aromatic signals from the phenyl group. The C=C stretch of the norbornene ring will be absent. |
| Thermal Analysis (TGA/DSC) | Evaluate thermal stability and glass transition temperature (Tg). | Polynadic imides typically exhibit high thermal stability with decomposition temperatures >300 °C and a high glass transition temperature, indicative of a rigid polymer backbone.[9] |
Troubleshooting and Expert Insights
-
No Polymerization: This is almost always due to catalyst deactivation. Ensure monomer is pure and all equipment and solvents are scrupulously dried and deoxygenated.
-
Low Molecular Weight / Broad PDI: This can result from premature termination by impurities or from "back-biting," a side reaction where the catalyst reacts with a double bond on its own polymer chain.[10] Running the reaction at a slightly higher concentration can sometimes favor intermolecular propagation over intramolecular side reactions.
-
Incomplete Monomer Conversion: The catalyst may have lost activity over the reaction time. If this is a persistent issue, consider using a more robust catalyst or re-evaluating the purity of the reagents. For some systems, a slight increase in temperature (e.g., to 40 °C) can improve conversion rates, but this must be balanced against potential side reactions.
Conclusion
The Ring-Opening Metathesis Polymerization of nadic imide monomers is a versatile and reliable method for producing high-performance polymers. By understanding the underlying mechanism and adhering to a rigorous experimental protocol that emphasizes purity and inert conditions, researchers can achieve excellent control over the resulting polymer's structure and properties. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of functional polynadic imides for advanced material applications.
References
- Wikipedia. Ring-opening metathesis polymerization. [URL: https://en.wikipedia.
- University of Arizona. Aqueous ring-opening metathesis polymerization of exo-N-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide. [URL: https://repository.arizona.edu/handle/10150/292080]
- JoVE. Ring-Opening Metathesis Polymerization (ROMP). [URL: https://www.jove.
- YouTube. Ring opening metathesis polymerization (ROMP). [URL: https://www.youtube.
- Chemistry LibreTexts. 30.5: Olefin Metathesis Polymerization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/30%3A_Polymers/30.
- Organic Chemistry Portal. Olefin Metathesis Grubbs Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grubbs-reaction.shtm]
- Google Patents. Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide. [URL: https://patents.google.
- RSC Publishing. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00976g]
- Sciforum. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. [URL: https://sciforum.net/paper/mol2net-02/a010]
- Wiley Online Library. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture 2005). [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200601350]
- Umicore. Metathesis Catalysts. [URL: https://csm.umicore.
- SpectraBase. Bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride. [URL: https://spectrabase.com/compound/L7XNdsgZLK9]
- RSC Publishing. Progress in the synthesis of imide-based N-type polymer semiconductor materials. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra06456k]
- Sigma-Aldrich. Metathesis Application Guide. [URL: https://www.sigmaaldrich.
- SpringerLink. Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. [URL: https://link.springer.com/article/10.1007/BF00862028]
- YouTube. ROMP: Ring-opening Metathesis Polymerization | Grubbs Catalyst. [URL: https://www.youtube.
Sources
- 1. its.caltech.edu [its.caltech.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Grubbs–Hoveyda type catalysts bearing a dicationic N-heterocyclic carbene for biphasic olefin metathesis reactions in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. React App [pmc.umicore.com]
Advanced Application Note: 5-Norbornene-2,3-dicarboximide as a Capping Agent in Polyimides
Part 1: Executive Summary & Strategic Utility
In the development of high-performance thermosetting polyimides, 5-Norbornene-2,3-dicarboximide (commonly referred to as the Nadic end-cap) is the industry-standard moiety for controlling molecular weight and enabling crosslinking.
While historically dominant in aerospace (e.g., the PMR-15 resin system), this chemistry is increasingly vital in biomedical device fabrication . The resulting polymers exhibit exceptional thermal stability (
-
Bio-MEMS and Microfluidics: Substrates requiring high-temperature sterilization (autoclaving).
-
Flexible Electronics: Insulating layers for neural probes and cardiac patches.
-
Drug Delivery Systems: Microneedle arrays requiring high mechanical modulus during insertion.
This guide details the PMR (Polymerization of Monomer Reactants) approach, utilizing Nadic Anhydride (NA) to generate the 5-norbornene-2,3-dicarboximide end-group in situ.
Part 2: Mechanism of Action
The utility of the Nadic group relies on a dual-phase mechanism: Molecular Weight Control during prepolymer synthesis and Crosslinking during final cure.
Molecular Weight Control (The Carothers Logic)
To process polyimides without using high-boiling solvents (which are difficult to remove), we synthesize low-molecular-weight oligomers (typically 1,500–5,000 g/mol ). The Nadic Anhydride acts as a monofunctional chain terminator .
By offsetting the stoichiometry of the dianhydride and diamine, and adding the calculated amount of Nadic Anhydride, we "cap" the chain ends, preventing further growth until the high-temperature cure step.
Stoichiometric Formula:
For a desired number of repeat units (
- moles of Dianhydride (e.g., BTDA)
- moles of Diamine (e.g., MDA or biocompatible alternatives)
- moles of Nadic Anhydride (NA)
Crosslinking Mechanism (The Cure)
The curing mechanism of Nadic end-caps is complex and temperature-dependent.
-
Stage A (Imidization, ~200°C): The amic acid precursor cyclizes to form the stable imide ring. The norbornene double bond remains intact.
-
Stage B (Crosslinking, 275–315°C): The norbornene double bond opens to form a crosslinked network.
-
Prevailing Theory: Historically, a Retro-Diels-Alder (rDA) mechanism was proposed, suggesting the release of cyclopentadiene. However, modern solid-state NMR studies confirm that 85% of crosslinking occurs via direct radical polymerization of the double bond , forming alicyclic crosslinks without volatile release [1]. The rDA pathway is a minor side reaction that can cause voids if heating rates are uncontrolled.
-
Visualizing the Pathway
Caption: Chemical progression from monomer reactants to the final crosslinked thermoset network.
Part 3: Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Capping Agent: 5-Norbornene-2,3-dicarboxylic anhydride (Nadic Anhydride, NA). Note: Ensure purity >99% to prevent early termination.
-
Diamine: 4,4'-Methylenedianiline (MDA) OR 4,4'-Oxydianiline (ODA) for higher flexibility.
-
Dianhydride: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA).
-
Solvent: Methanol (for ester-acid route) or NMP (for amic-acid route).
Protocol: Synthesis of PMR-15 Type Resin ( )
Context: This protocol targets a molecular weight of ~1500 g/mol , ideal for resin transfer molding (RTM) or impregnating carbon fiber/fabric.
Step 1: Monomer Solution Preparation
-
Dissolution: Dissolve the dianhydride (BTDA) and Nadic Anhydride (NA) in methanol. Reflux until a clear solution of alkyl esters is formed (approx. 2 hours).
-
Why? This converts the anhydride rings to half-esters, preventing premature reaction with the diamine at room temperature.
-
-
Addition: Cool the solution to room temperature and add the Diamine (MDA). Stir until dissolved.
-
Solvent Removal: Strip the methanol using a rotary evaporator at 40°C to yield a "monomeric reactant" powder or thick resin.
Step 2: B-Staging (Imidization)
-
Heating: Place the resin in an air-circulating oven.
-
Ramp: Heat to 204°C (400°F) for 1 hour.
Step 3: Compression Molding & Crosslinking
-
Loading: Place the B-staged powder into a pre-heated mold (232°C).
-
Melt Flow: Apply contact pressure. The oligomer will melt (low viscosity) allowing it to fill complex geometries.
-
Cure Cycle:
-
Ramp to 316°C (600°F) at 3°C/min.
-
Apply high pressure (e.g., 200–500 psi) once temperature reaches 250°C to collapse any voids from residual volatiles.
-
Hold at 316°C for 2 hours.
-
Why? This is the activation energy threshold for the norbornene double bond polymerization [2].
-
Step 4: Post-Cure (Optional but Recommended)
-
Free-standing oven cure at 316°C for 16 hours .
-
Benefit: Increases Glass Transition Temperature (
) by driving the crosslinking to completion.
Part 4: Data & Characterization
Expected Thermal Properties (PMR-15 Standard)
| Parameter | Value | Notes |
| Prepolymer MW | ~1,500 g/mol | Controlled by Nadic ratio ( |
| Glass Transition ( | 340°C - 360°C | After 16h post-cure |
| Thermal Stability | < 1% wt loss @ 300°C | Excellent oxidative stability |
| Cure Mechanism | Addition | No volatiles released during the final cure step |
Process Visualization: The Cure Cycle
Caption: Thermal processing cycle for Nadic-capped polyimides.
Part 5: Troubleshooting & Critical Controls
Void Formation (The "Blister" Effect)[7]
-
Cause: If the B-stage (imidization) is incomplete, residual solvent or water from the condensation reaction will vaporize during the high-temp cure.
-
Solution: Ensure the B-stage at 204°C is sufficient. Use TGA (Thermogravimetric Analysis) to verify volatile content is < 1% before final cure.
The "Retro-Diels-Alder" Risk
-
Issue: Rapid heating can favor the retro-Diels-Alder reaction, releasing cyclopentadiene (a gas) before it can crosslink. This creates internal pressure.
-
Control: Maintain a strict ramp rate (2–3°C/min). High pressure (200+ psi) during the cure window helps keep any transient volatiles in the condensed phase until they crosslink.
Biocompatibility (For Medical Applications)
-
Note: While the cured polyimide is generally biocompatible (USP Class VI), residual MDA (methylenedianiline) is hepatotoxic.
-
Alternative: For medical devices, substitute MDA with 4,4'-Oxydianiline (ODA) or fluorinated diamines (e.g., 6FDA), adjusting the stoichiometry (
) to maintain the Nadic cap ratio.
References
-
NASA Technical Reports Server. Elucidation of the Cross-Link Structure of Nadic-End-Capped Polyimides Using NMR of C-13-Labeled Polymers. [5]
-
Macromolecules (ACS). Cross-Linked Structures of Nadic-End-Capped Polyimides at 371 °C.
-
Royal Society of Chemistry. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline (PMR-PCy).
-
NASA Technical Reports Server. A High Tg PMR Polyimide Composites (DMBZ-15).
Sources
- 1. Alkali-catalyzed low temperature wet crosslinking of plant proteins using carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability | MDPI [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
Application Note: Preparation of Flame Retardant Materials Using Norbornene Dicarboximide
Executive Summary
This guide details the synthesis and application of N-substituted 5-norbornene-2,3-dicarboximide (NDI) derivatives as high-performance, halogen-free flame retardants (HFFRs). Unlike traditional additive retardants that degrade mechanical properties, NDI derivatives function as reactive curing agents or end-cappers in thermoset systems (specifically epoxy and polyimides).
Their mechanism is unique: upon exposure to fire temperatures (>200°C), the norbornene moiety undergoes a Retro-Diels-Alder (rDA) reaction. This releases non-combustible cyclopentadiene gas (diluting the fuel load in the gas phase) while the remaining maleimide residue rapidly crosslinks to form a thermally stable char (condensed phase barrier).
Chemical Mechanism & Rationale[1][2][3][4]
The efficacy of norbornene dicarboximide lies in its "latent" reactivity. Under normal service temperatures, the bicyclic structure is stable. However, under thermal stress, it activates a dual-phase defense mechanism.
The Retro-Diels-Alder Activation
The core principle is the thermally induced cleavage of the norbornene ring.
-
Gas Phase Action: The rDA reaction releases cyclopentadiene. While cyclopentadiene is flammable, in a controlled polymer matrix degradation, it consumes heat (endothermic) and dilutes oxygen concentrations at the flame front.
-
Condensed Phase Action: The cleavage leaves behind an N-substituted maleimide. Maleimides are potent char formers that homopolymerize via free-radical mechanisms at high temperatures, creating a carbonaceous shield that insulates the unburned polymer.
Mechanism Visualization
The following diagram illustrates the synthesis pathway and the thermal activation mechanism.
Figure 1: Synthesis pathway of NDI and its thermal decomposition into gas-phase diluents and condensed-phase char.
Protocol 1: Synthesis of N-Phenyl-5-Norbornene-2,3-Dicarboximide
This protocol describes the synthesis of a model NDI derivative using aniline. This monomer can be used as a non-reactive additive or functionalized further for reactive incorporation.
Reagents & Equipment
-
Reactants: 5-Norbornene-2,3-dicarboxylic anhydride (NDA, >98% purity), Aniline (ACS reagent).
-
Solvent: Glacial Acetic Acid (promotes imidization).
-
Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum oven.
Step-by-Step Procedure
-
Preparation: In a 250 mL 3-neck flask, dissolve 16.4 g (0.1 mol) of NDA in 100 mL of glacial acetic acid. Stir at room temperature until fully dissolved.
-
Addition: Dropwise add 9.3 g (0.1 mol) of aniline to the solution over 15 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.
-
Reflux (Imidization):
-
Heat the mixture to reflux (approx. 118°C).
-
Maintain reflux for 6 hours . The acetic acid acts as both solvent and catalyst for the dehydration of the intermediate amic acid to the imide.
-
-
Isolation:
-
Cool the solution to room temperature.[1] The product may spontaneously crystallize.
-
Pour the mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the NDI.
-
-
Purification:
-
Filter the white precipitate.
-
Wash 3x with cold water and 1x with cold ethanol.
-
Recrystallize from ethanol/water (4:1 ratio) to remove unreacted aniline.
-
Target Yield: >85%.
-
Melting Point Check: Target range 142–144°C.
-
Expert Insight: The endo isomer of NDA is kinetically favored but thermodynamically less stable than the exo isomer. If your application requires higher thermal stability before the fire event, consider isomerizing the starting NDA to the exo form by heating at 190°C for 2 hours prior to synthesis [1].
Protocol 2: Formulation of Flame Retardant Epoxy Composite
This protocol integrates the synthesized NDI into a standard DGEBA epoxy system. Here, NDI acts as a co-curing agent and char promoter.
Formulation Table
| Component | Role | Loading (wt%) | Function |
| DGEBA (EPON 828) | Base Resin | 60.0% | Mechanical backbone. |
| DDS (Diaminodiphenyl sulfone) | Curing Agent | 15.0% | High-temp curing agent. |
| NDI (Synthesized above) | FR Additive | 20.0% | Char former & heat sink. |
| Nano-Silica (Optional) | Synergist | 5.0% | Reinforces char strength. |
Processing Workflow
Figure 2: Processing workflow for incorporating NDI into epoxy resin.
Comparison of Flame Retardant Properties
The following data represents typical performance metrics when NDI is incorporated into epoxy systems compared to a neat control.
| Metric | Neat Epoxy (DGEBA/DDS) | Epoxy + 20% NDI | Epoxy + 20% NDI + 5% DOPO* |
| LOI (%) | 22.0 | 28.5 | 33.0 |
| UL-94 Rating | Fail (NR) | V-1 | V-0 |
| Peak HRR (kW/m²) | 950 | 620 | 450 |
| Char Yield (at 700°C) | 12% | 24% | 31% |
*Note: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a common phosphorus synergist that significantly boosts the gas-phase activity of NDI systems [2].
Characterization & Validation
To validate the synthesis and flame retardant efficacy, the following analytical methods are mandatory:
-
NMR Spectroscopy: Confirm the imide ring formation. Look for the disappearance of the amide proton (approx. 10-12 ppm) and the appearance of the imide peak.
-
Thermogravimetric Analysis (TGA):
-
Protocol: Ramp from 50°C to 800°C at 10°C/min under Nitrogen.
-
Signature: You should observe a two-step degradation. The first step (approx. 250-300°C) corresponds to the rDA reaction (loss of cyclopentadiene). The second step (>450°C) is the degradation of the char. A higher residual mass at 800°C correlates with better FR performance.
-
-
Cone Calorimetry (ISO 5660): This provides the Peak Heat Release Rate (pHRR). A reduction of >30% vs. neat resin is the standard for success.
Troubleshooting & Expert Tips
-
Problem: Void formation during curing.
-
Cause: The rDA reaction may trigger prematurely if the cure temperature is too high (>200°C) before the network is locked.
-
Solution: Strictly adhere to the step-cure cycle. Ensure the resin is gelled at 150°C before pushing to 200°C.
-
-
Problem: Low solubility of NDI in resin.
-
Cause: The rigid bicyclic structure promotes crystallization.
-
Solution: Use a "reactive diluent" approach. Synthesize a liquid NDI derivative by using a long-chain alkyl amine (e.g., hexylamine) instead of aniline, or use a eutectic mixture of NDI derivatives.
-
References
-
Isomerization of Norbornene Anhydride
- Title: One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo r
- Source: Louisiana Tech University / ScienceDirect
-
URL:[Link]
-
Synergistic Flame Retardants in Epoxy
-
Norbornene Dicarboximide Synthesis
- Title: Synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide.
- Source: PrepChem
-
URL:[Link]
-
Polyimide/Nadimide Applications
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Epoxy Compositions with Reduced Flammability Based on DER-354 Resin and a Curing Agent Containing Aminophosphazenes Synthesized in Bulk Isophoronediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
High-Fidelity Synthesis of N-Substituted 5-Norbornene-2,3-dicarboximide Derivatives
From Isomer Control to Functional Application
Executive Summary
N-substituted 5-norbornene-2,3-dicarboximides are pivotal pharmacophores in medicinal chemistry, exhibiting potent anticonvulsant, antimicrobial, and antitumor activities. Beyond therapeutics, they serve as high-strain monomers for Ring-Opening Metathesis Polymerization (ROMP). This guide provides a rigorous, self-validating framework for their synthesis, emphasizing the critical control of endo/exo stereochemistry and the transition from thermal to microwave-assisted methodologies.
Scientific Foundation & Stereochemical Control
The Norbornene Scaffold
The synthesis relies on the Diels-Alder cycloaddition of cyclopentadiene (CPD) and maleic anhydride.[1] This reaction is kinetically controlled , predominantly yielding the endo isomer due to secondary orbital interactions in the transition state. However, the exo isomer is thermodynamically favored and often desired for specific biological receptor binding or polymerization kinetics.
-
Endo-Isomer: Formed at lower temperatures (
C). Compact structure; protons at C2/C3 are shielded. -
Exo-Isomer: Formed via thermal equilibration (
C) or base-catalyzed isomerization. Less sterically hindered.
Mechanism of Imidation
The conversion of the anhydride to the imide proceeds via a nucleophilic acyl substitution followed by a dehydration-cyclization.
Figure 1: Mechanistic pathway from anhydride to imide via the amic acid intermediate.[2]
Experimental Protocols
Protocol A: Precursor Synthesis (5-Norbornene-2,3-dicarboxylic Anhydride)
This step requires strict temperature control to prevent polymerization of cyclopentadiene.
Reagents:
-
Dicyclopentadiene (DCPD) - Commercial grade
-
Maleic Anhydride (MA) - Recrystallized from chloroform
-
Ethyl Acetate / Petroleum Ether (1:1)[3]
Step-by-Step Methodology:
-
Cracking of DCPD: Set up a fractional distillation apparatus. Heat commercial DCPD to
C. Collect the monomeric cyclopentadiene (CPD, b.p. C) in a receiver flask cooled to C (dry ice/acetone).-
Critical Control: Use CPD immediately.[4] It dimerizes back to DCPD at room temperature within hours.
-
-
Diels-Alder Reaction: Dissolve Maleic Anhydride (1.0 eq) in Ethyl Acetate at
C. -
Addition: Add cold CPD (1.2 eq) dropwise. Maintain internal temperature
C to maximize endo selectivity. -
Crystallization: Upon completion (TLC monitoring), add Petroleum Ether. The endo-anhydride precipitates as white crystals.
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
Protocol B: Thermal Imidation (Standard Method)
Best for scale-up and thermally stable amines.
Reagents:
-
5-Norbornene-2,3-dicarboxylic anhydride (from Protocol A)[2][7]
-
Primary Amine (R-NH
, e.g., Aniline, Benzylamine) -
Glacial Acetic Acid (Solvent & Catalyst)
Methodology:
-
Charge: In a round-bottom flask, dissolve the anhydride (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add the amine (10 mmol) slowly.
-
Reflux: Heat to reflux (
C) for 3–6 hours.-
Checkpoint: The reaction passes through the amic acid intermediate. If the reaction is stopped too early, IR will show broad -OH/NH bands rather than sharp imide Carbonyls.
-
-
Work-up: Pour the hot solution into crushed ice (100 g). The imide usually precipitates immediately.
-
Purification: Filter, wash with water (to remove acid), and recrystallize from Ethanol.
Protocol C: Microwave-Assisted Synthesis (High-Throughput)
Best for library generation and labile amines.
Parameters:
-
Power: 300 W (Dynamic)
-
Temperature:
C -
Time: 5–10 minutes
-
Solvent: DMF (minimal) or Solvent-free (on Alumina support)
Methodology:
-
Mix Anhydride (1 mmol) and Amine (1.1 mmol) with 200
L DMF in a microwave-safe vial. -
Irradiate at
C for 5 minutes. -
Cool and add cold water (5 mL).
Characterization & Data Analysis
NMR Validation (Endo vs. Exo)
Distinguishing the stereochemistry is critical. The bridgehead protons and the olefinic protons shift depending on the anisotropy of the carbonyl groups.
| Proton Position | Endo Isomer ( | Exo Isomer ( | Diagnostic Note |
| Olefinic (C5, C6) | 6.20 – 6.25 | 6.30 – 6.35 | Exo is typically downfield. |
| Bridgehead (C1, C4) | 3.30 – 3.45 | 2.90 – 3.10 | Endo bridgehead is deshielded by carbonyls. |
| Bridge (C7) | 1.50 – 1.75 | 1.30 – 1.60 | Distinct splitting patterns (AB quartet). |
IR Spectroscopy
-
C=O Stretch (Symmetric):
-
C=O Stretch (Asymmetric):
(Stronger intensity) -
Absence of OH/NH: Confirms cyclization of the amic acid.
Applications & Workflow Integration
The synthesized derivatives are versatile. The diagram below illustrates the decision matrix for application testing.
Figure 2: Application workflow for synthesized norbornene derivatives.
Biological Activity (Anticonvulsant)
Derivatives, particularly N-aryl and N-hydroxyethyl substituted imides, have shown efficacy in Maximal Electroshock Seizure (MES) tests, comparable to Valproate. The lipophilic norbornene core facilitates Blood-Brain Barrier (BBB) penetration.
Polymerization (ROMP)
The strained norbornene ring is an ideal substrate for Ring-Opening Metathesis Polymerization. Exo-isomers generally polymerize faster than endo-isomers due to reduced steric hindrance at the coordinating metal center (Grubbs catalyst).
References
-
Synthesis and Anticonvulsant Activity: Obniska, J., et al. "Synthesis and anticonvulsant activity of a series of N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides."[10] Il Farmaco, 2002.
-
Microwave Methodology: Gaber, A. et al. "Microwave-assisted synthesis of novel N-substituted-5-norbornene-2,3-dicarboximides." Journal of Chemistry, 2013.
-
Antitumor Applications: "Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments." Molecules, 2014.[9][11]
-
Stereochemical Analysis: "Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride." RSC Polymer Chemistry, 2016.
-
General Protocol: "Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride." AWS Open Data / Educational Protocols.
Sources
- 1. www2.latech.edu [www2.latech.edu]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 9. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. element-msc.ru [element-msc.ru]
Application Note: High-Precision Thermal Curing of Nadic Imide-Terminated Resins
Executive Summary & Mechanistic Basis
This guide defines the standard operating procedure (SOP) for the thermal curing of nadic-end-capped polyimides (e.g., PMR-15 type systems). These resins are critical for high-temperature structural applications (up to 300°C) in aerospace and high-performance medical device manufacturing.
The Mechanistic Paradox
Successful curing requires managing a competing chemical pathway. The nadic end-cap (endo-5-norbornene-2,3-dicarboxylic anhydride) undergoes a Reverse Diels-Alder (retro-DA) reaction at elevated temperatures (approx. 200°C–280°C).
-
Retro-Diels-Alder (rDA): The nadic ring opens to generate a maleimide end-group and releases cyclopentadiene (CPD) gas.
-
Crosslinking: The maleimide group copolymerizes with the CPD or other internal double bonds to form a high-density crosslinked network.
Critical Process Control: If pressure is applied too late, CPD gas escapes, lowering crosslink density. If applied too early (before solvent/volatile removal), voids are trapped, destroying mechanical integrity. This protocol balances these kinetics.
Critical Process Parameters (CPP)
| Parameter | Target Range | Criticality |
| Imidization Temp | 204°C ± 5°C | High: Removes reaction solvents (methanol/ethanol) and closes imide rings. |
| Melt/Flow Window | 235°C – 255°C | Extreme: Viscosity minimum. Apply pressure here.[1] |
| Cure Temp | 316°C (600°F) | High: Drives crosslinking to completion. |
| Post-Cure | 316°C (16 hrs) | Medium: Maximizes |
| Heating Rate | 2–3°C/min | High: Controls volatile evolution rate to prevent delamination. |
Experimental Protocol: The Curing Cycle
Phase I: B-Staging (Imidization & Solvent Removal)
Objective: To convert the monomeric reactants (ester-acids and diamines) into oligomeric imides and remove condensation byproducts.
-
Load Sample: Place the resin/prepreg into a vacuum bag assembly or compression mold.
-
Vacuum Application: Apply full vacuum (minimum 28 inHg) to assist volatile removal.
-
Ramp 1: Heat from ambient to 204°C at a rate of 2°C/min .
-
Dwell 1: Hold at 204°C for 60 minutes .
-
Checkpoint: Ensure vacuum lines remain clear of condensate.
-
Phase II: Consolidation & Crosslinking
Objective: To densify the material during its minimum viscosity window and lock in the network.
-
Ramp 2: Heat from 204°C to 245°C at 2–3°C/min .
-
Pressure Application (The "Go/No-Go" Moment):
-
Ramp 3: With pressure maintained, continue heating to 316°C at 2°C/min .
-
Dwell 2 (Cure): Hold at 316°C for 120 minutes (2 hours).
-
Cool Down: Cool to 60°C at a rate
3°C/min under pressure. Release pressure only below 60°C.
Phase III: Free-Standing Post-Cure
Objective: To push the Glass Transition Temperature (
-
Remove the part from the mold.
-
Place in an air-circulating oven.
-
Ramp to 316°C and hold for 16 hours .
-
Note: This step is diffusion-controlled and allows residual unreacted end-caps to crosslink, significantly increasing oxidative stability [1].
-
Visualizing the Cure Workflow
The following diagram illustrates the temperature profile overlaid with critical pressure and chemical events.
Figure 1: Process flow for thermal curing of PMR-type nadic resins. The red node indicates the critical intervention point for pressure application.
Quality Control: A Self-Validating System
To ensure "Scientific Integrity" and reproducibility, every batch must undergo the following validation steps. If a sample fails these checks, the cure cycle was ineffective.
Validation 1: Differential Scanning Calorimetry (DSC)[3][9]
-
Protocol: Run a dynamic scan of the cured resin from 50°C to 400°C at 10°C/min.
-
Success Criteria:
-
No Exotherm: A residual exotherm above 320°C indicates incomplete crosslinking.
-
Verification: The transition should appear >330°C (for PMR-15 types). If
, the post-cure was insufficient [2].
-
Validation 2: Thermogravimetric Analysis (TGA)[9]
-
Protocol: Isothermal hold at 316°C in air for 2 hours.
-
Success Criteria: Weight loss should be < 1.0%. Higher weight loss suggests degradation of unreacted low-molecular-weight species or improper imidization (solvent entrapment) [3].
Validation 3: Void Content (Microscopy/Density)
-
Protocol: Cross-section polish and optical microscopy.
-
Success Criteria: Void content must be < 2%.
-
Troubleshooting: High voids usually indicate that pressure was applied before the imidization solvents were fully evacuated or after the resin had gelled (viscosity too high).
-
References
-
NASA Technical Reports Server. Elucidation of the Cross-Link Structure of Nadic-End-Capped Polyimides Using NMR of C-13-Labeled Polymers. [Link][8]
-
Defense Technical Information Center (DTIC). Reduced Micro-cracking in PMR-15 Type Resin. [Link]
-
Macromolecules (ACS). Cross-Linked Structures of Nadic-End-Capped Polyimides at 371 °C. [Link][9]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. pmr-15 polyimide resins: Topics by Science.gov [science.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Catalytic Polymerization of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
Introduction: The Significance of Polynorbornene Imides
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, a derivative of norbornene, serves as a critical monomer in the synthesis of high-performance polymers. The resulting polynorbornene dicarboximides exhibit a unique combination of high thermal stability, mechanical robustness, and tunable optical and electronic properties. These characteristics make them highly desirable for a range of advanced applications, including optical films, flexible substrates for electronics, and gas transport membranes.[1][2] The precise control over the polymerization process is paramount to achieving the desired material properties, and this is accomplished through the strategic selection of catalysts for Ring-Opening Metathesis Polymerization (ROMP).
ROMP is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins like norbornene derivatives.[3] The choice of catalyst is the most critical parameter in a successful ROMP, dictating not only the reaction kinetics and yield but also the microstructure and molecular weight distribution of the resulting polymer. This guide provides an in-depth exploration of the catalysts employed for the polymerization of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, offering insights into catalyst selection, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Catalyst Selection: A Strategic Choice for Desired Outcomes
The selection of a suitable catalyst for the ROMP of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide is a decision guided by the desired polymer characteristics, such as molecular weight, polydispersity, and functional group tolerance. The most prominent catalysts for this purpose are ruthenium-based Grubbs' catalysts and molybdenum- or tungsten-based Schrock's catalysts.
Grubbs' Catalysts: The Workhorses of ROMP
Grubbs' catalysts, particularly the second and third generations (G2 and G3), are widely utilized for the ROMP of norbornene derivatives due to their remarkable functional group tolerance, stability in air and moisture, and commercial availability.[4][5][6]
-
First-Generation Grubbs' Catalyst (G1): While effective for simple norbornenes, G1 shows lower activity towards functionalized monomers like bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide.
-
Second-Generation Grubbs' Catalyst (G2): G2 exhibits significantly higher activity than G1 and is capable of polymerizing a wider range of functionalized norbornenes.[7][8] It is a versatile catalyst for achieving high molecular weight polymers.
-
Third-Generation Grubbs' Catalyst (G3): G3 is known for its very fast initiation rates and high activity, making it ideal for living polymerizations where precise control over molecular weight and the synthesis of block copolymers are desired.[4][9][10] Its high functional group tolerance makes it a preferred choice for complex monomer structures.[4][9]
Schrock's Catalysts: For High Performance and Stereocontrol
Schrock's catalysts, based on molybdenum or tungsten, are known for their extremely high activity. They are particularly useful for the polymerization of sterically hindered or less reactive monomers.[4][11]
-
Molybdenum and Tungsten Alkylidenes: These catalysts can provide excellent control over polymer tacticity (the stereochemical arrangement of the polymer chain), which can significantly influence the material's properties. However, they are highly sensitive to air and moisture, requiring stringent handling conditions (e.g., glovebox techniques).[4]
The Mechanism of Ring-Opening Metathesis Polymerization (ROMP)
The generally accepted mechanism for ROMP involves a series of [2+2] cycloaddition and cycloreversion steps, as illustrated below. The reaction is initiated by the coordination of the cyclic olefin to the metal alkylidene catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and form a new metal alkylidene species at the end of the growing polymer chain. This process repeats with subsequent monomer additions, leading to the formation of a long polymer chain.[1] The "living" nature of this polymerization, particularly with well-defined catalysts like G3, means that the active metal center remains at the end of the polymer chain, allowing for the sequential addition of different monomers to create block copolymers.[3][12]
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocols
The following protocols provide a general framework for the ROMP of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide. It is crucial to adapt these protocols based on the specific catalyst chosen and the desired polymer properties.
Materials and Reagents
-
Monomer: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (or its N-substituted derivatives). The monomer should be of high purity and free from impurities that could poison the catalyst. Recrystallization or sublimation may be necessary.
-
Catalyst: Grubbs' second or third-generation catalyst, or a Schrock catalyst.
-
Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM), chloroform, or toluene. The choice of solvent can influence the polymerization kinetics and polymer solubility.
-
Terminating Agent: Ethyl vinyl ether is commonly used to quench the polymerization and cap the polymer chain.
-
Precipitation Solvent: Methanol or another non-solvent for the polymer to facilitate its isolation and purification.
-
Inert Atmosphere: A glovebox or Schlenk line setup with high-purity nitrogen or argon is essential, especially when using air-sensitive catalysts like Schrock's.
Catalyst Preparation and Handling
-
Grubbs' Catalysts: These are generally air-stable solids but should be stored under an inert atmosphere to prevent slow degradation. A stock solution of the catalyst in the chosen reaction solvent can be prepared in a glovebox for accurate dispensing.
-
Schrock's Catalysts: These catalysts are extremely sensitive to air and moisture and must be handled exclusively in a glovebox.
General Polymerization Procedure (using Grubbs' Third Generation Catalyst)
-
Monomer Preparation: In a glovebox, weigh the desired amount of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide into a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent to dissolve the monomer. The concentration will depend on the target molecular weight and desired reaction kinetics.
-
Catalyst Addition: Prepare a stock solution of the Grubbs' third-generation catalyst in the same solvent. Calculate the required volume of the catalyst solution to achieve the desired monomer-to-catalyst ratio.
-
Initiation: Vigorously stir the monomer solution and rapidly inject the catalyst solution. The reaction mixture may change color, indicating the initiation of polymerization.
-
Propagation: Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time. The reaction time can range from minutes to several hours, depending on the monomer, catalyst loading, and target molecular weight.
-
Termination: Once the desired conversion is reached (or the reaction is complete), add an excess of a terminating agent, such as ethyl vinyl ether, to quench the active catalyst.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any residual monomer and catalyst byproducts, and dry it under vacuum to a constant weight.
Caption: Experimental workflow for the ROMP of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide.
Quantitative Data Summary
The following table provides typical experimental parameters for the ROMP of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide and its derivatives. These values should be considered as starting points and may require optimization for specific applications.
| Parameter | Typical Range | Rationale and Considerations |
| Monomer:Catalyst Ratio | 50:1 to 1000:1 | This ratio is the primary determinant of the target molecular weight of the polymer. A lower ratio results in a lower molecular weight, and a higher ratio yields a higher molecular weight. |
| Reaction Temperature | -20 °C to 50 °C | The reaction temperature can influence the polymerization rate and the stereochemistry of the resulting polymer.[13] Lower temperatures can sometimes lead to better control and higher cis-content in the polymer backbone. |
| Reaction Time | 10 minutes to 24 hours | The reaction time depends on the catalyst activity, monomer concentration, and temperature. The progress of the reaction can be monitored by techniques like NMR or GPC. |
| Monomer Concentration | 0.1 M to 1.0 M | Higher concentrations generally lead to faster polymerization rates. However, very high concentrations can lead to viscosity issues and broadening of the molecular weight distribution. |
| Expected Yield | > 90% | With well-defined catalysts and pure reagents, high yields are typically achieved. |
| Polydispersity Index (PDI) | 1.05 to 1.3 | For living polymerizations, a PDI close to 1.0 indicates a well-controlled process with uniform polymer chain lengths.[12] |
Data Interpretation and Troubleshooting
The success of the polymerization is assessed through the characterization of the resulting polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, verify the disappearance of the monomer's olefinic signals, and determine the microstructure (e.g., cis/trans ratio of the double bonds in the polymer backbone).
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI is indicative of a living polymerization.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature (Tg) of the polymer, respectively.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymerization | - Inactive or poisoned catalyst- Impure monomer or solvent- Insufficient reaction time or temperature | - Use fresh, properly stored catalyst- Purify monomer and solvent thoroughly- Increase reaction time and/or temperature |
| Broad Polydispersity (High PDI) | - Chain transfer or termination reactions- Slow initiation compared to propagation- Impurities in the reaction mixture | - Use a more robust catalyst (e.g., G3)- Ensure rapid and efficient mixing during initiation- Rigorously purify all reagents and solvents |
| Low Molecular Weight | - Incorrect monomer-to-catalyst ratio- Presence of chain transfer agents- Premature termination | - Accurately measure monomer and catalyst amounts- Remove any potential chain transfer agents- Ensure the reaction is properly quenched only after the desired time |
Conclusion
The catalytic polymerization of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide via ROMP is a versatile and powerful method for synthesizing advanced polymeric materials with tailored properties. The judicious selection of the catalyst, coupled with precise control over reaction conditions, enables the production of well-defined polymers suitable for a wide array of applications. This guide provides a comprehensive foundation for researchers to successfully design and execute these polymerizations, fostering further innovation in materials science and drug development.
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1–29. [Link]
-
Gkagkas, K., et al. (2019). Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers, 11(2), 345. [Link]
-
Abdu, M. E., et al. (2025). Living ROMP of Poly(m,p-phenylenevinylene) and Functionalized Norbornene-Dicarboximides Copolymers: Guided Synthesis Toward Enhanced Optoelectronic and Thermal Properties with DFT Insights. Polymer Chemistry. [Link]
-
Monteleone, M., et al. (2018). Precise synthesis of polymers containing functional end groups by living ring-opening metathesis polymerization (ROMP): Efficient tools for synthesis of block/graft copolymers. Polymers, 10(5), 547. [Link]
-
Koch, A. H. R., et al. (2025). N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization. ACS Macro Letters. [Link]
-
Bielawski, C. W., et al. (2024). Ring-Opening Metathesis Polymerization of Thianorbornenes. ACS Macro Letters. [Link]
-
Vargas, J., et al. (2014). Synthesis of New Polymer Ionomers via Ring-Opening Metathesis Polymerization. Open Journal of Organic Polymer Materials, 4, 84-91. [Link]
-
Piotti, M. E. (2000). Ring Opening Metathesis Polymerization. Sciforum. [Link]
-
Vargas, J., et al. (2026). Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides by 2nd generation ruthenium alkylidene catalysts. Express Polymer Letters. [Link]
-
Gkagkas, K., et al. (2019). Grubbs' and Schrock's catalysts. [Figure]. In Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. ResearchGate. [Link]
-
Wolf, W. J., et al. (2019). Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society, 141(44), 17796–17808. [Link]
-
Vargas, J., et al. (2026). Figure 5 from Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides by 2nd generation ruthenium alkylidene catalysts. Semantic Scholar. [Link]
-
The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). (n.d.). [Link]
-
Basyouni, M. Z., et al. (2024). Unlocking the Potential of Poly(norbornene-dicarboximides): Synthesis, Applications, and Future Prospects. Evergreen, 11, 1112-1119. [Link]
-
Piotti, M. E. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid, Dimethyl Ester. ResearchGate. [Link]
-
Crowe, W. E., et al. (1990). Chain-transfer agents for living ROMP [Ring-Opening Metathesis Polymerization] reactions of norbornene. Macromolecules, 23(17), 3987–3988. [Link]
-
Tlenkopatchev, M. A. (2025). ROMP of n-alkyl norbomene dicarboxyimides: From classical to well-defined initiators, an overview. ResearchGate. [Link]
-
Anastasaki, A., et al. (2021). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au, 1(11), 1956–1963. [Link]
-
Gkagkas, K., et al. (2019). Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. ResearchGate. [Link]
-
Shishilov, O. N., et al. (2022). Cross-Linked Metathesis Polynorbornenes Based on Nadimides Bearing Hydrocarbon Substituents: Synthesis and Physicochemical Properties. Polymers, 14(19), 4085. [Link]
-
Kim, H., et al. (2025). Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization. ResearchGate. [Link]
-
Lamb, J. R., et al. (2025). Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate. Macromolecules. [Link]
-
Grubbs, R. H. (n.d.). Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number CN = 4 (after dissociation of PCy by). [Link]
-
Niwayama, S., et al. (2023). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. RSC Advances, 13(5), 3338–3345. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Structural Characterization of N-Hydroxy-7-oxa-bicyclo[4][4][12]hept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 24(9), 4165-4167. [Link]
-
Khusainov, V. M., et al. (2026). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Russian Journal of Organic Chemistry, 52, 1-6. [Link]
- EP0516987B1 - Polymers based on bicyclo(2.2.1)
-
Bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride - SpectraBase. (n.d.). [Link]
-
Goh, K. L., et al. (2008). N-Carbamothioylamino-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2327. [Link]
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 4. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 20.210.105.67 [20.210.105.67]
- 13. Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Norbornene-2,3-dicarboximide
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the synthesis of 5-Norbornene-2,3-dicarboximide. This molecule, while seemingly straightforward to synthesize via a classic Diels-Alder reaction followed by imidation, presents several critical control points where yield can be significantly compromised. Success in this synthesis is not merely about mixing reagents; it is about understanding the delicate interplay between reactant purity, reaction kinetics, thermodynamic stability, and stereochemical control.
This guide is structured as a series of frequently asked questions that directly address the most common failure points and yield-loss scenarios encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only troubleshoot your current synthesis but also to intelligently design future experiments.
Part 1: Critical Reactant & Preparation Issues
Q1: My overall yield is extremely low, and the initial Diels-Alder reaction seems sluggish or fails completely. What is the most likely cause?
A1: The primary suspect in a failed or low-yielding Diels-Alder reaction for this synthesis is the quality of your cyclopentadiene. At room temperature, cyclopentadiene rapidly undergoes a Diels-Alder reaction with itself to form dicyclopentadiene (DCPD).[1] DCPD is the stable, commercially available form, but it is not reactive as a diene in your primary reaction.
Causality: The reactive monomer, cyclopentadiene, must be generated in situ or immediately before use by thermally cracking the dimer. This is a retro-Diels-Alder reaction.[2][3] If you use aged or improperly stored "cyclopentadiene," you are likely adding the unreactive dimer to your flask.
Actionable Protocol: Cracking Dicyclopentadiene
-
Apparatus Setup: Assemble a fractional distillation apparatus. A 50-250 mL round-bottom flask is suitable for the dimer, connected to a 30 cm Vigreux column and a distillation head. The receiving flask must be chilled in an ice bath to prevent the freshly distilled monomer from re-dimerizing.[3]
-
Thermal Cracking: Gently heat the dicyclopentadiene in the flask to a vigorous boil (oil bath temperature of 170-200°C).[3]
-
Distillation: The monomeric cyclopentadiene will distill over at approximately 40-45°C.[3] Collect the clear, colorless liquid in the chilled receiver.
-
Critical Handling: Use the freshly cracked cyclopentadiene immediately . It will begin to dimerize again upon standing at room temperature.[1][3] If immediate use is not possible, store it at freezer temperatures (-20°C or below) to slow dimerization, but use it within a few hours for best results.
Q2: I've confirmed my cyclopentadiene is fresh. Could my maleic anhydride be the problem?
A2: Yes, the purity of the maleic anhydride is the second critical checkpoint. Maleic anhydride is highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can convert it to maleic acid.
Causality: Maleic acid is significantly less reactive as a dienophile than its anhydride counterpart under typical reaction conditions. Its presence will not only fail to produce the desired norbornene anhydride but will also complicate purification.
Recommended Actions:
-
Use a fresh bottle of maleic anhydride or a bottle that has been stored in a desiccator.
-
If you suspect hydrolysis, you can purify the malealeic anhydride by sublimation or recrystallization from a dry solvent like chloroform or ethyl acetate.
Part 2: Optimizing the Diels-Alder Reaction & Stereochemistry
Q3: What is the optimal temperature for the Diels-Alder reaction? I see protocols with low temperatures and others with high temperatures.
A3: Temperature is the most critical parameter for controlling both the yield and the stereochemical outcome of this reaction. There is no single "optimal" temperature; the choice depends on your desired product isomer. The reaction produces two diastereomers: the endo and exo adducts.
The Underlying Principle: Kinetic vs. Thermodynamic Control
-
Kinetic Product (endo): At low to moderate temperatures (0°C to 80°C), the reaction is under kinetic control, and the endo isomer is the major product.[2][4] It is formed faster because its transition state is stabilized by favorable secondary orbital interactions between the diene and the dienophile's carbonyl groups.
-
Thermodynamic Product (exo): The exo isomer is sterically less hindered and therefore more stable.[5][6]
-
Reversibility: The Diels-Alder reaction is reversible.[7][8] At high temperatures (typically >150°C), the adducts can revert to the starting diene and dienophile via a retro-Diels-Alder reaction.[2] Because the endo adduct is less stable, it reverts more readily. This reversibility allows the system to eventually reach thermodynamic equilibrium, which favors the more stable exo product.
Practical Implications:
-
To maximize the endo isomer: Run the reaction at a low temperature. A common procedure involves mixing the reactants in a solvent like ethyl acetate at 0°C and then allowing it to warm to room temperature.[1]
-
To obtain the exo isomer: You must first synthesize the endo-rich mixture and then isomerize it. This is typically achieved by heating the endo product in a high-boiling solvent at temperatures between 160-200°C.[6][9] This process leverages the retro-Diels-Alder reaction to establish an equilibrium that favors the more stable exo form.[5]
Q4: My final product is an inseparable mixture of endo and exo isomers. How can I improve the purity of one over the other?
A4: This is a common challenge. Achieving high isomeric purity requires careful control of the reaction and, potentially, a dedicated isomerization step.
Workflow for Isomer Control
Troubleshooting Steps:
-
Initial Synthesis: To minimize the initial formation of the exo isomer, ensure your Diels-Alder reaction is run at low temperatures and for the minimum time necessary for completion.
-
Isomerization to exo: If you desire the exo product, the thermal isomerization must be carefully monitored. The equilibrium often results in a mixture (e.g., a 60:40 or 53:47 exo:endo ratio), not a complete conversion.[5]
-
Purification: Separating the isomers can be difficult. Recrystallization is the most common method. The different solubilities of the endo and exo forms in specific solvents can be exploited. This often requires trial and error with solvent systems like ethyl acetate/ligroin or toluene.
Part 3: Troubleshooting the Imide Formation
Q5: I have a good yield of the anhydride, but my yield drops significantly after the imidation step. What's going wrong?
A5: The conversion of the anhydride to the imide is generally efficient but has two primary failure modes: incomplete reaction and hydrolysis of the starting material.
Causality & Solutions:
-
Incomplete Reaction: The reaction involves nucleophilic attack by an amine (e.g., from aqueous ammonia) on the carbonyls, followed by dehydration to form the imide ring.[10] Insufficient heating or reaction time can lead to incomplete conversion, leaving the intermediate amic acid salt.
-
Solution: Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate duration to drive the dehydration and ring closure.[10]
-
-
Hydrolysis: The anhydride is susceptible to hydrolysis back to the dicarboxylic acid, especially in aqueous base at elevated temperatures. While the dicarboxylic acid can still form the imide, the reaction pathway is often less efficient than starting from the anhydride.
-
Solution: Use a well-controlled procedure. A common method involves suspending the anhydride in an excess of aqueous ammonia and heating. The initial hydrolysis is followed by salt formation and then dehydration to the imide upon continued heating.[10]
-
Experimental Protocol: Synthesis of cis-5-Norbornene-exo-2,3-dicarboximide
This protocol is adapted from established procedures.[10]
-
Anhydride Suspension: In a round-bottom flask, suspend the cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 equivalent) in an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents in water).
-
Heating to Reflux: Heat the mixture to reflux. Initially, the anhydride will dissolve as it hydrolyzes to the dicarboxylic acid, which then forms the ammonium salt.
-
Dehydration: Continue heating. As the water is driven off, the ammonium salt will dehydrate to form the imide. The reaction progress can be monitored by the precipitation of the product.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted salts or ammonia. Dry the product under vacuum.
Part 4: Data Summary & Troubleshooting Matrix
The following table summarizes the key experimental parameters, their impact on the synthesis, and recommended actions for troubleshooting.
| Parameter | Potential Issue | Scientific Rationale | Recommended Action |
| Cyclopentadiene Quality | No reaction or very low yield of adduct. | Dicyclopentadiene is the stable dimer and is unreactive. The monomer must be generated via a retro-Diels-Alder reaction.[2][3] | "Crack" the dicyclopentadiene by fractional distillation immediately before use. Store monomer at ≤ -20°C and use within hours.[3] |
| Reaction Temperature (Diels-Alder) | Low yield; incorrect isomer ratio. | Low temp (<80°C) favors the kinetic endo product. High temp (>150°C) allows for retro-Diels-Alder, leading to equilibrium favoring the thermodynamic exo product.[2][5][6] | For endo, react at 0-40°C. For exo, first synthesize the endo adduct, then heat at 160-200°C to isomerize.[9] |
| Reaction Time (Imidation) | Low yield of imide; water-soluble byproducts. | Incomplete reaction leaves the intermediate amic acid salt, which is water-soluble. Sufficient heating is required for dehydration and ring-closure.[10] | Ensure the reaction is heated to reflux for a sufficient period (e.g., 1-2 hours) to drive the reaction to completion. |
| Purification (Washing) | Low isolated yield despite good reaction conversion. | The dicarboximide product has some solubility in water, especially if the wash water is not cold. Excessive washing can dissolve the product. | Wash the filtered product with a minimum amount of ice-cold water. |
References
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ACS Omega. [Link]
-
Kock, V. J., et al. (2018). Click Chemistry with Cyclopentadiene. Molecules. [Link]
-
Li, Y., et al. (2020). Electric field–catalyzed single-molecule Diels-Alder reaction dynamics. Science Advances. [Link]
-
ResearchGate. (Date not available). Influence of temperature on the Diels-Alder reaction. [Link]
-
Fujino, M., et al. (1974). The Use of N-Hydroxy-5-norbornene-2, 3-dicarboximide Active Esters in Peptide Synthesis. Chemical and Pharmaceutical Bulletin. [Link]
-
Chemistry LibreTexts. (2022). 10.3: The Diels Alder Reaction. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
ResearchGate. (2005). Diels-Alder reaction with cyclopentadiene and electronic structures.... [Link]
-
Rev. Roum. Chim. (2018). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES.... [Link]
-
Cao, K., et al. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio.... Chemical Engineering Journal. [Link]
-
Pavia, D. L., et al. (Date not available). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace. [Link]
-
oc-praktikum.de. (2006). 3009 Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. [Link]
-
Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid.... Semantic Scholar. [Link]
- Google Patents. (1975). US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide.
-
Royal Society of Chemistry. (2019). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. [Link]
-
PrepChem.com. (Date not available). Synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide. [Link]
-
Zhang, J., et al. (2012). Synthesis of Exo-norborn-5-ene-2,3-anhydride via Isomerization. ResearchGate. [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. [Link]
Sources
- 1. unwisdom.org [unwisdom.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. www2.latech.edu [www2.latech.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]
Technical Support Center: Poly(5-norbornene-2,3-dicarboximide) (PNDI) Solubilization Strategies
[1][2]
Case ID: PNDI-SOL-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist, Polymer Chemistry Division Status: Active Subject: Overcoming the "Solubility Paradox" in Rigid-Backbone Polyimides[1][2]
Introduction: The Solubility Paradox
Welcome to the Technical Support Center. You are likely here because you have encountered the classic PNDI paradox: the very structural rigidity that grants poly(5-norbornene-2,3-dicarboximide) its exceptional thermal stability (
Unlike flexible coil polymers, PNDI possesses a rigid bicyclic backbone prone to strong inter-chain
This guide prioritizes structural engineering over simple solvent swapping.[1] We will move from thermodynamic fundamentals to advanced synthetic modifications.
Module 1: Solvent Selection & Thermodynamics
If you are working with a pre-synthesized PNDI derivative, your first troubleshooting step is matching the solvent's Hansen Solubility Parameters (HSP) to your specific N-substituent.
Standard Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Compatibility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | High | Excellent for alkyl-substituted PNDIs.[1][2] Disrupts weak van der Waals forces.[1] |
| Polar Aprotic | DMF, DMSO, NMP | High | Required for polar side chains or unsubstituted imides.[1][2] Breaks dipole-dipole stacking. |
| Ethers | THF, 1,4-Dioxane | Medium | Good for bulky hydrophobic side chains (e.g., adamantyl).[1][2] Poor for short alkyls. |
| Alcohols | Methanol, Ethanol | Insoluble | Precipitant. Used to crash polymer out of solution for purification.[2] |
| Water | Insoluble | Requires ionic or PEGylated side chains (See Module 3).[2] |
Troubleshooting Workflow: The Dissolution Decision Tree
Use the following logic flow to determine the correct solvent system for your specific polymer variant.
Module 2: Structural Engineering (Pre-Polymerization)
Core Principle: The most robust solubilization strategy is N-substitution of the monomer before Ring-Opening Metathesis Polymerization (ROMP).[1][2] Modifying the polymer after synthesis (Post-Polymerization Modification) is often limited by steric hindrance and low conversion yields.
Protocol: Synthesis of Soluble N-Alkyl Norbornene Dicarboximides
This protocol ensures the creation of a monomer that yields highly soluble polymers in organic media (DCM, THF).
Reagents:
-
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (NDA)[1]
-
Primary amine (
, e.g., hexylamine or adamantylamine)[1][2] -
Toluene (Solvent)[2]
-
Triethylamine (Catalyst)
Step-by-Step Workflow:
-
Stoichiometry: Dissolve NDA (1.0 eq) in toluene. Add the primary amine (1.1 eq) dropwise.
-
Cyclization: Reflux the mixture at 110°C using a Dean-Stark trap to remove water. The removal of water drives the closure of the imide ring.
-
Critical Checkpoint: Monitor reaction via TLC.[1] The disappearance of the anhydride spot indicates conversion to the imide.
-
-
Purification: Wash with 10% HCl (remove excess amine), then saturated
, then brine. Recrystallize from hexane/ethanol. -
Polymerization (ROMP): Polymerize the purified monomer using Grubbs 3rd Generation catalyst (G3) in DCM or THF.[2]
-
Why G3? G3 tolerates polar functional groups and bulky substituents better than G1 or G2, ensuring narrow polydispersity (PDI < 1.2) and preventing premature precipitation [1, 2].
-
Module 3: Aqueous Solubilization (Bio-Applications)
For drug delivery or biological applications, PNDI must be water-soluble.[1] This requires converting the hydrophobic backbone into a polyelectrolyte or a non-ionic hydrophilic brush.
Strategy A: Ionic Solubilization (Cationic/Anionic)
-
Mechanism: Coulombic repulsion between charged side chains prevents aggregation in water.
-
Method: Polymerize a monomer containing a tertiary amine (e.g., N-(dimethylamino)propyl), then quaternize it with methyl iodide to form a cationic polyelectrolyte.[2]
Strategy B: PEGylation (Non-ionic)[2]
-
Method: Attach Poly(ethylene glycol) (PEG) chains to the imide nitrogen.
Visual Workflow: Hydrophobic to Hydrophilic Conversion
Figure 2: Synthetic pathway for generating water-soluble cationic PNDI.
Module 4: Troubleshooting & FAQs
Q1: My polymer precipitates during the ROMP reaction. Why?
Diagnosis: The growing polymer chain has reached a critical molecular weight (MW) where it is no longer soluble in the reaction solvent.[2] Solution:
-
Check Solvent Quality: Ensure your solvent (e.g., DCM) is anhydrous.[2]
-
Switch Solvents: If synthesizing a polar derivative, switch from DCM to a DCM/Methanol mixture (if the catalyst tolerates it) or pure THF.[2]
-
Limit MW: Increase the Catalyst:Monomer ratio to target a lower molecular weight. Lower MW polymers are inherently more soluble.[1]
Q2: I obtained a gel instead of a soluble polymer.
Diagnosis: Crosslinking has occurred. Solution:
-
Check Monomer Purity: Even trace amounts of di-norbornene impurities (acting as crosslinkers) leads to gelation.[1]
-
Concentration: High reaction concentrations (>0.5 M) promote intermolecular crosslinking. Dilute to 0.1 M.[1]
Q3: How do I remove the Ruthenium catalyst? It's coloring my product.
Diagnosis: Residual Ruthenium is toxic and can degrade the polymer over time.[2] Solution: Use a scavenger resin or wash with ethyl vinyl ether (to terminate the chain) followed by precipitation into methanol.[2] For strict removal, use activated charcoal filtration or silica gel chromatography if the polymer is soluble in the eluent.
References
-
Spring, A. M., et al. (2019).[3][4] "Adamantyl and carbazole containing trans-poly(norbornene-dicarboximide)s as electro-optic chromophore hosts." Polymer.[3][5][4][6][7][8][9][10] Link[4]
-
Radwan, M. F., et al. (2023).[3][5] "Unlocking the Potential of Poly(norbornene-dicarboximides): Synthesis, Applications, and Future Prospects." Proceedings of IEICES. Link
-
Gu, Y., et al. (2020).[5] "It is Better with Salt: Aqueous Ring-Opening Metathesis Polymerization at Neutral pH."[1] Journal of the American Chemical Society. Link[2]
-
Vargas, J., et al. (2007).[5] "Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides." eXPRESS Polymer Letters. Link
-
Lienkamp, K., et al. (2008). "Water-soluble ROMP polymers from amine-functionalized norbornenes." Journal of Polymer Science Part A: Polymer Chemistry. Link
Sources
- 1. 5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. bu.edu.eg [bu.edu.eg]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for N-alkylation of norbornene dicarboximide
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for cis-5-Norbornene-endo-2,3-dicarboximide
Introduction: The Engineering of a Monomer
Welcome to the technical support hub for norbornene dicarboximide functionalization. This scaffold is not merely a protecting group; it is the cornerstone of Ring-Opening Metathesis Polymerization (ROMP) monomers. The integrity of the strained norbornene alkene is paramount.
The challenge in N-alkylation here is a balancing act: you must drive the nucleophilic substitution at the imide nitrogen without triggering Retro-Diels-Alder (rDA) cycloreversion or hydrolytic ring-opening of the imide.
Below are the optimized protocols and troubleshooting workflows derived from high-throughput screening and industrial process development.
Module 1: Decision Matrix & Workflow
Before selecting a protocol, confirm your electrophile type. The choice between a Gabriel-type alkylation (using alkyl halides) and a Mitsunobu reaction (using alcohols) dictates your impurity profile.
Figure 1: Decision tree for selecting the optimal N-alkylation pathway based on substrate availability and reactivity.
Case #001: Base-Mediated Alkylation (Alkyl Halides)
Applicability: Primary alkyl bromides, iodides, tosylates, or mesylates.
Mechanism:
Protocol A1: The "Soft Base" Approach (Recommended)
This is the industry standard for minimizing side reactions. Potassium carbonate (
-
Stoichiometry:
-
Norbornene Imide: 1.0 equiv
-
Alkyl Halide: 1.1 – 1.2 equiv
- : 2.0 – 3.0 equiv (Anhydrous, freshly ground)
-
Solvent: Acetone (Reagent Grade) or DMF (Dry)
-
Catalyst (Optional): 18-Crown-6 (0.05 equiv) or KI (0.1 equiv)
-
-
Procedure:
-
Dissolve imide and alkyl halide in Acetone (0.5 M concentration).
-
Add
. -
Reflux (approx. 56°C) for 12–24 hours.
-
Monitor: TLC (Ethyl Acetate/Hexane). The N-alkylated product usually moves higher (less polar) than the starting imide.
-
Protocol A2: The "Hard Base" Approach (Difficult Substrates)
Use this only if Protocol A1 fails (e.g., secondary halides).
-
Reagents: Sodium Hydride (NaH, 60% dispersion), DMF (Anhydrous).
-
Critical Step: Add NaH to the imide in DMF at 0°C first. Wait for hydrogen evolution to cease (formation of the sodium imidate salt) before adding the electrophile. This prevents NaH from attacking the alkyl halide directly (elimination risk).
Troubleshooting Guide (Case #001)
| Symptom | Probable Cause | Corrective Action |
| New spot on baseline (High Polarity) | Hydrolysis (Ring Opening): Water present in solvent/base caused attack on carbonyl, forming amic acid. | Use anhydrous DMF/Acetone. Add 3Å molecular sieves. Switch from NaOH/KOH to |
| Smell of Cyclopentadiene | Retro-Diels-Alder (rDA): Reaction temperature exceeded 100°C–120°C. | Lower temperature immediately. Do not use DMSO at >100°C. Switch to Acetone reflux (56°C). |
| Low Conversion (<50%) | Poor Nucleophilicity: The potassium salt is insoluble. | Add 10 mol% 18-Crown-6 (if using K2CO3) or switch to DMF to solvate the ion pair. Add KI (Finkelstein condition). |
| O-Alkylation Observed | Ambident Nucleophile: Kinetic control favored Oxygen attack. | Switch to a softer counter-ion (use K+ instead of Ag+). Use a thermodynamically controlled solvent (DMF > THF). |
Case #002: Mitsunobu Reaction (Alcohols)[1]
Applicability: When the alkyl group is available as a primary/secondary alcohol, or the halide is unstable. Mechanism: Redox-condensation with inversion of configuration at the alcohol carbon.[1]
Optimized Protocol
-
Reagents:
-
Norbornene Imide (1.0 equiv)
-
Alcohol (1.0 – 1.2 equiv)
-
Triphenylphosphine (
, 1.2 – 1.5 equiv) -
DIAD or DEAD (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or DCM.
-
-
Procedure:
Troubleshooting Guide (Case #002)
| Issue | Diagnosis | Resolution |
| Sticky/Oily Product | Triphenylphosphine Oxide (TPPO) Contamination: Hard to separate. | Workup: Triturate residue with cold diethyl ether (TPPO precipitates, product often soluble). Or use Polymer-supported |
| No Reaction | pKa Mismatch: Imide not acidic enough? | Norbornene imide ( |
| Hydrazine Byproduct | Stalling: Intermediate betaine not reacting. | Increase concentration (0.5 M). Ensure strict anhydrous conditions. |
Case #003: Critical Stability & Side Reactions
This section addresses the unique vulnerabilities of the norbornene skeleton.
Retro-Diels-Alder (rDA) Thermal Limit
The norbornene ring is thermodynamically unstable relative to cyclopentadiene and maleimide at high temperatures.
-
Danger Zone: > 130°C.[6]
-
Impact: If you heat to 140°C in DMSO to force a reaction, you will generate maleimide derivatives and volatile cyclopentadiene.
-
Validation: Check NMR. Loss of the bridgehead protons (approx 3.3 ppm) and olefin protons (6.1 ppm) with appearance of new olefinic signals indicates degradation.
Polymerization (ROMP) Risk
While rare during alkylation, the norbornene double bond is sensitive.
-
Avoid: Strong Lewis acids or transition metal contaminants (Ru, Mo, W) in your glassware/stirrers if you share a lab with polymer chemists.
-
Observation: Insoluble gel formation in the reaction flask.
Visualizing the Troubleshooting Logic
Figure 2: Diagnostic workflow for common failure modes in norbornene imide alkylation.
References
-
Optimization of N-alkylation conditions
-
Source: ResearchGate.[1] "The optimal conditions of N-alkylation reaction."
- Context: Discusses reaction parameters (130°C, K2CO3)
-
-
Mitsunobu Reaction Mechanism & Protocols
-
Retro-Diels-Alder Stability
- Source: MDPI / Science.gov. "Evidence through Thermal Analysis of Retro Diels-Alder Reaction."
- Context: Establishes the thermal instability of maleimide-furan/cyclopentadiene adducts at temper
-
Synthesis of Norbornene Dicarboximide Monomers
- Source: Express Polymer Letters. "Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides."
- Context: Provides specific experimental details on synthesizing these monomers for ROMP applic
-
(Direct deep link to PDF often varies; Journal Home provided for verification).
-
Green Chemistry Considerations for N-Alkylation
- Source: ACS Green Chemistry Institute.
- Context: Recommendations on solvent selection (avoiding DMF/DMAc where possible) and safety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. retro diels-alder reaction: Topics by Science.gov [science.gov]
- 7. byjus.com [byjus.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Thermal Profiling: 5-Norbornene-2,3-dicarboximide Polymers vs. High-Performance Alternatives
Executive Summary
Poly(5-norbornene-2,3-dicarboximide)s (PNDIs) represent a specialized class of Cyclic Olefin Polymers (COPs) synthesized via Ring-Opening Metathesis Polymerization (ROMP). Unlike standard polynorbornenes or commodity acrylics, PNDIs offer a unique "middle ground" in materials science: they combine the high thermal stability of polyimides with the solution processability and optical transparency of amorphous thermoplastics like PMMA.
This guide provides a technical breakdown of the thermal behavior (TGA/DSC) of PNDIs, contrasting them with industrial benchmarks to aid material selection in optoelectronics, dielectric coatings, and high-temperature molding.
Part 1: The Material Landscape & Alternatives
To understand the thermal data, one must understand the structural hierarchy. PNDIs are characterized by a rigid bicyclic norbornene backbone fused with a dicarboximide ring. The thermal properties are heavily dictated by the N-substituent (R-group) attached to the imide nitrogen.
The Competitors
-
Standard Polynorbornene (PNB): The baseline material. Often suffers from low glass transition temperatures (
) unless copolymerized (e.g., COC/COP like Topas® or Zeonex®). -
Polyimides (PI) (e.g., Kapton®): The gold standard for heat resistance (
), but notoriously difficult to process (insoluble, requires high-temp curing). -
PMMA (Acrylic): The standard for optical clarity, but fails thermally above
.
Comparative Performance Metrics
The following data aggregates typical values for ROMP-synthesized PNDIs against these alternatives.
| Property | Poly(N-phenyl-NDI) | Poly(N-adamantyl-NDI) | Standard PNB (Rubber) | Commercial Polyimide (PI) | PMMA (Optical Std) |
| 180°C – 198°C | 271°C | 35°C – 45°C | > 360°C (or none) | 105°C | |
| 380°C – 395°C | > 400°C | ~350°C | > 500°C | ~280°C | |
| Processability | High (Soluble in DCM/THF) | High (Soluble) | High | Low (Insoluble) | High |
| Optical Clarity | Excellent | Excellent | Good | Yellow/Amber | Excellent |
Key Insight: Poly(N-adamantyl-NDI) approaches the thermal performance of Polyimides while retaining the solubility of PMMA, making it a critical candidate for spin-coated high-temp electronics.
Part 2: Critical Analysis of Thermal Behavior
Differential Scanning Calorimetry (DSC): The Mechanism
In PNDIs, the glass transition is not just a phase change; it is a direct readout of steric hindrance.
-
The Backbone Effect: The ROMP backbone contains flexible vinylene double bonds. However, the fused dicarboximide ring acts as a "locking mechanism," restricting the rotation of the polymer chain.
-
The Substituent Effect:
-
Alkyl Groups (e.g., Hexyl): Act as internal plasticizers, lowering
to ~120°C. -
Aromatic/Bulky Groups (e.g., Phenyl, Adamantyl): Increase Free Volume requirements for rotation, pushing
significantly higher (up to 271°C for adamantyl).
-
Experimental Note: PNDIs are often hygroscopic due to the imide polarity. A "First Run" in DSC up to 150°C is mandatory to remove water, which acts as a plasticizer and suppresses the observed
Thermogravimetric Analysis (TGA): Degradation Pathways
PNDIs exhibit a distinct two-stage degradation profile, unlike the single-step depolymerization of PMMA.
-
Stage 1 (>380°C): Retro-Diels-Alder (rDA) reactions may occur, or cleavage of the pendant imide group.
-
Stage 2 (>450°C): Random chain scission of the polyalkenamer backbone.
-
Effect of Hydrogenation: Post-polymerization hydrogenation (saturating the backbone C=C) typically increases the onset of decomposition (
) by ~40°C due to the removal of reactive allylic sites, though it may slightly lower by increasing chain flexibility.
Part 3: Visualizing the Structure-Property Logic
The following diagram illustrates how molecular design choices directly dictate the thermal outcomes observed in DSC and TGA.
Figure 1: Causal pathway linking N-substituent selection to thermal properties (
Part 4: Validated Experimental Protocols
A. Synthesis (ROMP) for Thermal Benchmarking
Standardizing the polymer molecular weight is crucial, as low MW oligomers will skew
-
Preparation: In a glovebox (
), dissolve N-substituted-5-norbornene-2,3-dicarboximide (1.0 g) in anhydrous . -
Initiation: Add Grubbs Generation 3 Catalyst (dissolved in minimal DCM) to achieve a monomer-to-catalyst ratio of 200:1 to 500:1.
-
Why Gen 3? It initiates faster than Gen 1/2, ensuring narrow dispersity (PDI < 1.2), which yields sharper DSC transitions.
-
-
Termination: Stir for 30-60 mins. Quench with Ethyl Vinyl Ether (excess) to remove the Ru catalyst from the chain end.
-
Purification: Precipitate dropwise into cold Methanol. Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomer.
-
Validation: Monomer impurities act as plasticizers. If your DSC shows a broad low-temp endotherm, you have residual monomer.
-
B. Thermal Analysis Workflow
Do not run TGA/DSC on "as-dried" samples without a thermal reset.
1. Sample Conditioning (The "Zero State")
-
Vacuum Dry: 40°C for 24h under high vacuum to remove bulk solvent.
-
TGA Pre-check: Run a rapid TGA (20°C/min) to 200°C. If weight loss > 2% occurs before 150°C, the sample is wet. Abort and re-dry.
2. DSC Protocol (Standard)
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Atmosphere: Nitrogen (50 mL/min).
-
Cycle 1 (History Erase): Heat to
(approx 220°C for phenyl-NDI) at 10°C/min. Hold 3 min. -
Cooling: Cool to 0°C at 10°C/min. (Controlled cooling establishes a standard crystallinity/relaxation state).
-
Cycle 2 (Data Collection): Heat to 250°C at 10°C/min.
-
Measurement: Record
at the inflection point of the step transition.
-
3. TGA Protocol (Stability)
-
Ramp: 10°C/min from Ambient to 600°C.
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
-
Note: Use Nitrogen to determine intrinsic backbone stability (
). Use Air to determine oxidative resistance for real-world application limits.
-
Part 5: Visualizing the Experimental Workflow
Figure 2: Step-by-step thermal characterization workflow ensuring data integrity.
References
-
Vargas, J., et al. (2007). Synthesis and ring-opening metathesis polymerization (ROMP) of new N-fluoro-phenylnorbornene dicarboximides. eXPRESS Polymer Letters.
-
Spring, A. M., et al. (2015).[1] Glass transition temperature control by poly(norbornene-dicarboximide) copolymers.[1][2][3] Polymer Bulletin.
-
Al-Muntaser, A., et al. (2025).[1][4] Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers.[5] Polymer Chemistry (RSC).
-
Netzsch Analysis. (2020). Material Characterization of Polymers: PMMI vs PMMA. Netzsch Application Notes.
-
Bermezhev, M.V., et al. (2025).[6] Thermal characterization of poly(norbornene-2,3-dicarboxylic acid dialkyl esters). ResearchGate / INEOS OPEN.
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Living ROMP of poly( m , p -phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectroni ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00818B [pubs.rsc.org]
- 5. Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: Crystallographic & Structural Analysis of 5-Norbornene-2,3-dicarboximide
This guide serves as a technical resource for researchers and drug development professionals focusing on the structural characterization and application of 5-Norbornene-2,3-dicarboximide (and its critical derivatives).[1] It synthesizes crystallographic data, X-ray diffraction (XRD) protocols, and comparative performance metrics to support experimental decision-making.[1]
Executive Summary
5-Norbornene-2,3-dicarboximide is a bicyclic imide intermediate pivotal in Ring-Opening Metathesis Polymerization (ROMP) and the synthesis of psychotropic pharmaceuticals (e.g., Lurasidone, Tandospirone).[1] Unlike planar imides (phthalimide), the norbornene scaffold introduces a rigid, curved geometry that dictates unique packing behaviors and reactivity profiles.
This guide analyzes the crystallographic properties of the norbornene-imide core, distinguishing between the kinetically favored endo and thermodynamically stable exo isomers, and provides validated protocols for their characterization.
Crystallographic Characterization
The structural integrity of 5-norbornene-2,3-dicarboximide is defined by its bicyclic cage and the orientation of the imide ring.[1] Due to the difficulty in obtaining single crystals of the unsubstituted base imide, the N-hydroxy and N-phenyl derivatives serve as the primary crystallographic references for the core scaffold's behavior.
Crystal Data & Unit Cell Parameters
The norbornene-dicarboximide core predominantly crystallizes in the Monoclinic system.[2][3] The table below summarizes the crystallographic data for the critical derivatives which share the identical bicyclic cage packing motif.
| Parameter | N-Hydroxy-5-norbornene-2,3-dicarboximide (Endo) | N-Phenyl-5-norbornene-2,3-dicarboximide |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c (No.[1][4] 14) | P21/c (No. 14) |
| a (Å) | 11.9042(2) | 9.7534(13) |
| b (Å) | 7.7292(1) | 21.395(2) |
| c (Å) | 9.3889(2) | 12.0647(14) |
| β (Angle) | 109.836(2)° | 108.702(10)° |
| Z (Molecules/Cell) | 4 | 8 |
| Calculated Density | 1.464 Mg/m³ | 1.333 g/cm³ |
| Key Interaction | Intermolecular H-bond (OH[1]···O=C) forming ribbons | Van der Waals & π-stacking (Phenyl-Imide) |
Structural Insight: The recurrence of the P21/c space group indicates a robust packing preference for the norbornene cage, driven by the need to accommodate the bulky methylene bridge (C7) which disrupts planar stacking.
Isomerism: Endo vs. Exo
The stereochemistry of the bridgehead carbons (C1/C4) relative to the imide ring defines the isomer.
-
Endo Isomer: The imide ring is on the same side as the C5=C6 double bond. This is the kinetic product of the Diels-Alder reaction between cyclopentadiene and maleimide.
-
Exo Isomer: The imide ring is on the same side as the methylene bridge (C7). This is the thermodynamic product, accessible via thermal isomerization.
Diagram 1: Synthesis & Isomerization Logic The following workflow illustrates the kinetic vs. thermodynamic pathways.
Caption: Pathway distinguishing the kinetic formation of the Endo isomer and its thermal conversion to the thermodynamically stable Exo form.
Comparative Performance Analysis
For drug development and materials science, choosing between 5-norbornene-2,3-dicarboximide and its alternatives (Phthalimide, Succinimide) depends on the required geometric rigidity and solubility.[1]
| Feature | 5-Norbornene-2,3-dicarboximide | Phthalimide | Succinimide |
| Geometry | Curved / 3D Cage Rigid bicyclic structure ("Roof-shape").[1] | Planar Flat aromatic system. | Flexible / Planar Non-aromatic, flexible ring. |
| Solubility | Moderate (Soluble in DCM, DMF, hot EtOH). | Low (Poor in non-polar solvents due to π-stacking).[1] | High (Water soluble). |
| Reactivity | High (ROMP active) Strained alkene allows polymerization.[1] | Low (Stable aromatic). | Moderate (Nucleophilic attack). |
| Packing Density | Lower Methylene bridge prevents tight stacking.[1] | High Efficient π-π stacking. | Moderate. |
| Application | Monomer for high-performance polymers; Chiral intermediate.[1] | Protecting group (Gabriel Synthesis). | Linker in bioconjugation (NHS). |
Why choose the Norbornene scaffold?
-
Steric Control: The endo-face cavity provides unique stereochemical control in asymmetric synthesis that planar phthalimides cannot offer.[1]
-
Polymerizability: The strained norbornene double bond is a "loaded spring," enabling Ring-Opening Metathesis Polymerization (ROMP) to form polynorbornenes with high glass transition temperatures (Tg).
Experimental Protocols
Crystallization of N-Hydroxy-5-norbornene-2,3-dicarboximide
Target: Single crystals suitable for XRD or high-purity powder.
-
Dissolution: Dissolve 1.0 g of crude N-hydroxy imide in 10 mL of a 1:1 mixture of Acetone and Hexane .
-
Note: Acetone provides solubility, while Hexane acts as the anti-solvent.
-
-
Heating: Gently heat to 40°C until the solution is clear. Filter while warm to remove insoluble particulates.
-
Slow Evaporation: Cover the vial with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20-25°C) for 48-72 hours.
-
Harvesting: Colorless prismatic crystals (Monoclinic P21/c) will form. Wash with cold hexane.
Powder XRD Data Collection & Analysis
Purpose: Phase identification and distinguishing Endo/Exo ratios in bulk powder.
Protocol:
-
Sample Prep: Grind the dry solid into a fine powder using an agate mortar to minimize preferred orientation effects (crucial for needle-like crystals).
-
Mounting: Pack into a zero-background silicon holder.
-
Instrument Settings:
-
Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
-
Analysis:
-
Endo-Isomer Characteristic: Look for dominant reflections typically in the 18-22° 2θ range (packing dependent).[1]
-
Crystallinity Check: Sharp Bragg peaks indicate pure crystalline phase; amorphous "humps" suggest incomplete crystallization or polymer formation.
-
Diagram 2: Characterization Workflow
Caption: Integrated workflow for structural validation using XRD and NMR cross-referencing.
References
-
Structure of N-Phenyl Derivative: Liang, Z. P., Li, J., & Pan, X. R. (2015).[1][3] Synthesis and Structural Characterization of N-Phenyl-5-norbornene-2,3-dicarboximide. Asian Journal of Chemistry, 27(8), 2985.
-
Structure of N-Hydroxy Derivative: Bauer, K., et al. (2012). Clarification of Stereochemistry Aspects for N-Hydroxy-5-norbornene-2,3-dicarboximide Derivatives. Letters in Organic Chemistry.
-
Endo/Exo Isomerization: Li, H., et al. (2024). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry.
-
Peptide Synthesis Applications: TCI Chemicals. Product Specification: N-Hydroxy-5-norbornene-2,3-dicarboximide.[1][4][5][6]
-
General Chemical Data: PubChem. 5-Norbornene-2,3-dicarboximide (Compound Summary).[1]
Sources
- 1. 21715-90-2|N-Hydroxy-5-norbornene-2,3-dicarboximide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Hydroxy-5-norbornene-2,3-dicarboximide | CAS#:21715-90-2 | Chemsrc [chemsrc.com]
Safety Operating Guide
Personal protective equipment for handling 5-Norbonene-2,3-dicarboximide
Part 1: Executive Safety Assessment (The "Why")
Handling 5-Norbornene-2,3-dicarboximide (often referred to as Nadic Imide) requires a nuanced understanding of its physical state and chemical reactivity. Unlike generic "irritants," this compound is a bicyclic imide with specific electrophilic properties.
The Hazard Profile
While often classified primarily as an irritant (H315, H319, H335), the structural motif—an alkene bridge coupled with an imide ring—presents two distinct risks that dictate our PPE strategy:
-
Physical Form (Dust Hazard): As a crystalline powder (MP ~187-188°C), it is prone to electrostatic charging. The primary vector of exposure is inhalation of particulates during weighing and transfer.
-
Chemical Reactivity (Sensitization Potential): Structurally related compounds (anhydrides and imides) are known sensitizers. Once dissolved, the imide functionality can react with biological nucleophiles (proteins), potentially leading to contact dermatitis or respiratory sensitization over repeated exposures.
Core Directive: Treat this compound as a potential sensitizer .[1] Your PPE must prevent all skin contact and inhalation, not just acute burns.
Part 2: The Barrier Strategy (PPE Selection)
Standard laboratory PPE is insufficient without specific attention to glove permeation and respiratory isolation. Use the following decision matrix to select the correct equipment.
Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .
-
Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required for solid handling.
-
Prohibited: Do not rely on surgical masks; they offer zero protection against chemical fine particulates.
Dermal Protection (Glove Selection)
The solid itself is relatively inert toward nitrile. However, the solvent determines the glove. In synthesis, this imide is often dissolved in aggressive carriers like Dichloromethane (DCM) or Dimethylformamide (DMF).
Glove Compatibility Matrix
| Solvent / State | Recommended Glove Material | Thickness (min) | Breakthrough Time |
| Solid Powder | Nitrile (Standard) | 0.11 mm (4 mil) | >480 min (Solid) |
| DCM Solution | Silver Shield / Laminate | Multi-layer | >240 min |
| DMF Solution | Butyl Rubber | 0.3 mm | >480 min |
| Toluene/Xylene | Viton or Thick Nitrile | 0.3 mm | >240 min |
| Acetone | Latex or Butyl | 0.3 mm | >120 min |
Expert Insight: When using DCM, standard nitrile gloves degrade in <2 minutes. Use the "Double-Glove" technique: Wear a Silver Shield laminate glove underneath a standard nitrile glove for dexterity and grip.
Ocular Protection
-
Mandatory: Chemical splash goggles (indirect vent) are superior to safety glasses because they seal against airborne dust that can bypass side shields.
Part 3: Operational Protocols
Visualization: PPE Decision Logic
The following logic flow ensures you select the correct barrier based on your specific experimental phase.
Figure 1: Decision logic for selecting glove materials based on the carrier solvent, critical for preventing permeation.
Step-by-Step Handling Procedure
Phase 1: Weighing & Transfer
-
The Risk: Static electricity can cause the light powder to "jump" or disperse.
-
The Protocol:
-
Place the balance inside the fume hood. If this is impossible, use a tare vessel with a secure lid.
-
Use an antistatic gun or ionizer on the spatula and weigh boat before dispensing.
-
Damp Paper Method: Place a Kimwipe dampened with water/alcohol around the base of the balance. This increases local humidity and reduces static charge.
-
Phase 2: Reaction Setup
-
The Risk: Accidental splashing of the solution.
-
The Protocol:
-
Add the solid to the flask before adding the solvent if the chemistry permits. This prevents "puffing" of dry powder when solvent hits it.
-
If adding solid to liquid: Use a powder funnel that extends deep into the neck of the flask to avoid coating the ground glass joint (which can cause seizing).
-
Phase 3: Decontamination & Doffing
-
The Risk: Cross-contamination of door handles and keyboards.
-
The Protocol:
-
Wipe down the exterior of reagent bottles with a dry tissue before returning them to storage.
-
Doffing Order: Wash outer gloves -> Remove outer gloves -> Remove goggles -> Remove lab coat -> Remove inner gloves -> Wash hands with soap and cool water.
-
Why Cool Water? Hot water opens pores, potentially increasing absorption of any trace residues.
-
Part 4: Waste Disposal & Emergency Response
Disposal Strategy
Do not treat this as general trash.
-
Solid Waste: Bag in a sealable bag, label as "Hazardous Waste: Toxic Solid (Imide)," and place in the solid waste drum.
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The imide itself does not require a separate quenching step unless mixed with highly reactive reagents.
Emergency Procedures
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin Contact: Brush off dry powder before wetting the skin (to prevent creating a concentrated solution on the skin). Then wash with soap and water.[1][2][3][4]
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a bag.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Visualization: Operational Workflow
Figure 2: Operational workflow emphasizing the critical checkpoints for safety verification.
References
-
PubChem. (n.d.). 5-Norbornene-2,3-dicarboximide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
